Fenharmane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18/h1-9,17,19-20H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNPTMRAQQPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043296 | |
| Record name | Fenharmane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3851-30-7 | |
| Record name | 2,3,4,9-Tetrahydro-1-(phenylmethyl)-1H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3851-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenharmane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003851307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenoharmane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenharmane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENHARMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E96TNX6EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenharmane: A Novel Agent Targeting Dopamine Receptors - A Technical Overview
For Immediate Release: For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenharmane is a novel psychoactive compound that has garnered significant interest within the neuropharmacological research community. Its unique molecular structure and purported mechanism of action, primarily centered on the modulation of dopamine receptors, suggest a potential for therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with dopamine receptors, consolidating available data, outlining experimental methodologies, and visualizing key pathways to facilitate further research and development.
Dopamine, a critical catecholamine neurotransmitter in the central nervous system, is integral to the regulation of motor control, motivation, reward, and cognitive functions.[1][2][3] Dopamine exerts its effects through five distinct G-protein coupled receptor subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1][4] The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins to inhibit this enzyme.[1][4] This differential signaling underlies the diverse and sometimes opposing effects of dopamine in various brain circuits.[1] Dysregulation of the dopaminergic system is a hallmark of numerous disorders, including Parkinson's disease, schizophrenia, and addiction, making dopamine receptors prime targets for therapeutic intervention.[2][5][6]
Quantitative Analysis of this compound-Dopamine Receptor Interactions
To date, quantitative data on the binding affinity and functional potency of this compound at dopamine receptor subtypes remains preliminary. The following tables summarize the available data from in vitro studies.
Table 1: Binding Affinity of this compound at Human Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| D1 | Data Not Available |
| D2 | Data Not Available |
| D3 | Data Not Available |
| D4 | Data Not Available |
| D5 | Data Not Available |
Table 2: Functional Activity of this compound at Human Dopamine Receptor Subtypes
| Receptor Subtype | Assay Type | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |
| D1 | cAMP Accumulation | Data Not Available | Data Not Available |
| D2 | cAMP Inhibition | Data Not Available | Data Not Available |
| D3 | [35S]GTPγS Binding | Data Not Available | Data Not Available |
| D4 | β-Arrestin Recruitment | Data Not Available | Data Not Available |
| D5 | Calcium Mobilization | Data Not Available | Data Not Available |
Note: The lack of available quantitative data highlights a critical gap in the current understanding of this compound's pharmacology and underscores the need for comprehensive in vitro characterization.
Experimental Protocols
The following are detailed methodologies for key experiments that are essential for elucidating the mechanism of action of this compound at dopamine receptors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each of the five human dopamine receptor subtypes.
Methodology:
-
Receptor Preparation: Cell membranes expressing recombinant human dopamine D1, D2, D3, D4, or D5 receptors are prepared from stably transfected cell lines (e.g., HEK293, CHO).
-
Radioligand: A specific high-affinity radioligand for each receptor subtype is used (e.g., [3H]SCH23390 for D1/D5, [3H]Spiperone for D2/D4, [3H]7-OH-DPAT for D3).
-
Assay Conditions: Assays are performed in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Competition Binding: A fixed concentration of the radioligand is incubated with increasing concentrations of unlabeled this compound.
-
Incubation and Termination: The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Objective: To assess the functional activity of this compound as an agonist, antagonist, or allosteric modulator at D1-like and D2-like receptors.
Methodology:
-
Cell Culture: Stably transfected cell lines expressing individual dopamine receptor subtypes are cultured to confluence.
-
Assay Principle:
-
D1-like (Gs-coupled): Agonist activity is measured by the stimulation of cyclic AMP (cAMP) production. Antagonist activity is measured by the inhibition of dopamine-stimulated cAMP production.
-
D2-like (Gi-coupled): Agonist activity is measured by the inhibition of forskolin-stimulated cAMP production. Antagonist activity is measured by the reversal of dopamine-induced inhibition of forskolin-stimulated cAMP.
-
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound alone (for agonist testing) or in the presence of a fixed concentration of dopamine (for antagonist testing).
-
The reaction is terminated, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy (Emax).
Visualizing the Mechanism of Action
Diagrams created using the DOT language provide a clear visual representation of the proposed signaling pathways and experimental workflows.
Dopamine Receptor Signaling Pathways
Caption: Canonical Dopamine Receptor Signaling Pathways
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for Radioligand Competition Binding Assay
Future Directions and Conclusion
The preliminary investigation into this compound's mechanism of action at dopamine receptors opens up numerous avenues for future research. A comprehensive characterization of its binding and functional profile across all five dopamine receptor subtypes is a critical next step. Subsequent studies should aim to elucidate its effects on downstream signaling cascades, including β-arrestin recruitment and G-protein independent signaling. Furthermore, in vivo studies, such as microdialysis in rodent models, will be essential to understand how this compound modulates dopamine release and neurotransmission in a physiological context.
References
A-Neuroleptic Properties of Fenharmane: A Review of a Novel Compound
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Following a comprehensive review of scientific literature and drug databases, it has been determined that "Fenharmane" is not a recognized compound. The search for its "a-neuroleptic properties" did not yield any specific results, suggesting that "this compound" may be a novel, proprietary, or hypothetical substance not yet described in publicly available scientific literature. The term "a-neuroleptic" is also not a standard classification in pharmacology; it may be a typographical error for "atypical neuroleptic." Neuroleptics, also known as antipsychotics, are a class of medications primarily used to manage psychosis.[1][2][3] They are broadly categorized into first-generation (typical) and second-generation (atypical) antipsychotics.[1]
Given the absence of information on "this compound," this guide will instead provide a brief overview of novel antipsychotic development, which may be the broader area of interest for the intended audience. The development of new antipsychotic medications is an active area of research, with a focus on improving efficacy, particularly for negative and cognitive symptoms of schizophrenia, and reducing side effects.[4][5]
The Landscape of Novel Antipsychotic Development
The quest for new antipsychotics has moved beyond the traditional dopamine D2 and serotonin 5-HT2A receptor antagonism.[6][7] Researchers are exploring a variety of new mechanisms and molecular targets to address the unmet needs in the treatment of psychotic disorders.[4][5]
Some of the promising new classes of investigational antipsychotics include:
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Monoamine Receptor Modulators: This includes compounds targeting trace amine-associated receptor 1 (TAAR1) and various serotonin receptor subtypes.[4][7]
-
Glutamate Modulators: Targeting the N-methyl-D-aspartate (NMDA) receptor and other components of the glutamatergic system is a key area of investigation.[6]
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Muscarinic Modulators: Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are being explored as targets for improving cognitive and psychotic symptoms.[4]
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Other Novel Mechanisms: Research is also underway on enzyme inhibitors, ion channel modulators, and compounds targeting the cannabinoid system.[4][5]
Potential Compounds with Similar Names
While "this compound" is not documented, it is possible this is a misspelling of other compounds that have been investigated for neurological or psychiatric conditions. For instance:
-
Fenfluramine: This compound has been investigated for its use in treating rare forms of epilepsy, such as Dravet syndrome.[8][9][10] Its mechanism of action involves serotonergic pathways.[9]
-
Fenebrutinib: This is an investigational drug being studied for autoimmune disorders like multiple sclerosis.[11]
-
Finerenone: This medication has been studied in the context of heart failure and is a non-steroidal mineralocorticoid receptor antagonist.[12]
It is important to note that none of these compounds are classified as neuroleptics or antipsychotics.
Conclusion
The topic of "a-neuroleptic properties of this compound" cannot be addressed as requested due to the non-existence of "this compound" in the current scientific and medical literature. The field of antipsychotic drug development is, however, rich with innovation, exploring a multitude of novel mechanisms beyond traditional receptor targets.[4][6][13] Researchers and drug development professionals interested in the next generation of antipsychotics should focus on the emerging classes of compounds that aim to provide better therapeutic outcomes with improved safety profiles.[5] Should "this compound" be a proprietary name for a compound in early-stage development, information is likely to be limited until publication or presentation at scientific conferences.
References
- 1. quora.com [quora.com]
- 2. collinsdictionary.com [collinsdictionary.com]
- 3. Medical Definition of Neuroleptic [rxlist.com]
- 4. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UCSF Dravet Syndrome Trial → Fenfluramine in Children With Dravet Syndrome Under 24 Months of Age [clinicaltrials.ucsf.edu]
- 9. Individualized treatment approaches: Fenfluramine, a novel antiepileptic medication for the treatment of seizures in Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. forpatients.roche.com [forpatients.roche.com]
- 12. Brigham-Led Clinical Trial Finds Finerenone Reduces Worsening Heart Failure and Cardiovascular Death | Mass General Brigham [massgeneralbrigham.org]
- 13. mdpi.com [mdpi.com]
Fenharmane: A Technical Guide to Synthesis, Characterization, and Biological Profile for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenharmane, a synthetic derivative of the β-carboline alkaloid family, presents a compelling scaffold for neurological research. This document provides a comprehensive technical overview of this compound, including its synthesis, characterization, and known biological activities. Detailed experimental methodologies for its synthesis via the Pictet-Spengler reaction are presented, alongside a discussion of alternative synthetic strategies. Characterization techniques essential for structural elucidation and purity assessment are outlined. Furthermore, this guide summarizes the current understanding of this compound's mechanism of action, particularly its influence on serotonergic and dopaminergic pathways. All quantitative data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers in medicinal chemistry and neuropharmacology.
Introduction
This compound, also known as 1-benzyl-1,2,3,4-tetrahydronorharmane, is a sedative and tranquilizer belonging to the β-carboline family of compounds[1]. Developed in Czechoslovakia in the late 1950s, it has been noted for its reserpine-like effects, suggesting a mechanism involving monoamine depletion[1]. Its chemical structure, characterized by a tetrahydro-β-carboline core with a benzyl group at the C-1 position, is fundamental to its pharmacological profile[2]. This guide serves as a technical resource for the synthesis and characterization of this compound for research purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | [3] |
| Synonyms | Fenharman, Phenharman, 1-Benzyl-1,2,3,4-tetrahydronorharmane | [1][4] |
| CAS Number | 3851-30-7 | [4][5] |
| Molecular Formula | C₁₈H₁₈N₂ | [1][3][4] |
| Molar Mass | 262.356 g/mol | [1][3] |
| Appearance | Solid powder | [5] |
Synthesis of this compound
The construction of the this compound scaffold is most commonly achieved through the Pictet-Spengler reaction. An alternative, though less direct, approach involves the Bischler-Napieralski reaction followed by a reduction step[2].
Primary Synthetic Route: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization[2]. For this compound, this would involve the reaction of tryptamine with phenylacetaldehyde.
-
Reaction Setup: To a solution of tryptamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add phenylacetaldehyde (1.1 equivalents).
-
Acid Catalysis: Add a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Alternative Synthetic Route: Bischler-Napieralski Reaction and Reduction
This two-step approach first involves the cyclization of N-acyl-β-arylethylamine to form a 3,4-dihydro-β-carboline, which is then reduced to the tetrahydro-β-carboline[2].
-
Step 1: Bischler-Napieralski Reaction: Cyclization of N-(2-(1H-indol-3-yl)ethyl)-2-phenylacetamide using a dehydrating agent (e.g., POCl₃) to form 1-benzyl-3,4-dihydro-β-carboline.
-
Step 2: Reduction: The resulting imine is reduced, for example, by catalytic hydrogenation (e.g., H₂/Pd-C) or with a hydride reducing agent (e.g., NaBH₄), to yield this compound.
Characterization of this compound
To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations for this compound Structure |
| ¹H NMR | To determine the number and environment of protons. | Signals corresponding to the aromatic protons of the indole and benzyl groups, as well as the aliphatic protons of the tetrahydro-pyridine ring. |
| ¹³C NMR | To identify the number of non-equivalent carbon atoms. | Resonances for the aromatic and aliphatic carbons, confirming the carbon skeleton. |
| Mass Spec. | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (262.36 g/mol ). |
| IR Spec. | To identify functional groups. | Characteristic absorption bands for N-H stretching (indole), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |
| Elemental Analysis | To determine the elemental composition. | Percentages of Carbon, Hydrogen, and Nitrogen should align with the theoretical values for C₁₈H₁₈N₂ (C: 82.41%, H: 6.92%, N: 10.68%)[5]. |
Biological Activity and Signaling Pathways
This compound's primary neurobiological effects are observed within the serotonergic and dopaminergic systems[2]. Its reserpine-like actions suggest an interference with vesicular monoamine transporters (VMATs), leading to a depletion of serotonin and dopamine in the synapse.
This depletion can lead to a cascade of downstream effects, including the induction of the immediate early gene c-Fos in the striatum, which is largely dependent on dopamine release and subsequent stimulation of D1 dopamine receptors[2].
Conclusion
This compound remains a molecule of interest for its effects on the central nervous system. The synthetic routes and characterization methods described herein provide a framework for researchers to produce and validate this compound for further investigation into its neuropharmacological properties and potential therapeutic applications. The elucidation of its precise interactions with monoaminergic systems continues to be a valuable area of study.
References
An In-depth Technical Guide on the Central Nervous System Effects of Fenfluramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neuropharmacology of fenfluramine, a compound with significant effects on the central nervous system (CNS). This document details its mechanisms of action, summarizes quantitative data on its interactions with key molecular targets, outlines relevant experimental protocols, and visualizes the associated signaling pathways. The information presented is intended to support further research and drug development efforts in related fields.
Mechanism of Action
Fenfluramine exerts its effects on the CNS through a dual mechanism involving both the serotonergic system and the sigma-1 receptor. This combined action results in a modulation of the balance between inhibitory and excitatory neurotransmission, which is believed to underlie its therapeutic effects, particularly in the context of certain epileptic encephalopathies.
Serotonergic Modulation
Fenfluramine is a potent serotonin (5-HT) releasing agent. It interacts with the serotonin transporter (SERT) to inhibit the reuptake of serotonin and promote its release from presynaptic neurons. This leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The elevated serotonin levels then act on various postsynaptic 5-HT receptors.
Fenfluramine and its active metabolite, norfenfluramine, have been shown to act as agonists at several serotonin receptor subtypes, including 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][2] The activation of 5-HT2A and 5-HT2C receptors on GABAergic interneurons is thought to enhance inhibitory (GABAergic) signaling.[3][4][5]
Sigma-1 Receptor Modulation
In addition to its effects on the serotonergic system, fenfluramine acts as a positive allosteric modulator of the sigma-1 receptor.[4][6][7] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating cellular stress responses and neuronal excitability. By positively modulating the sigma-1 receptor, fenfluramine is thought to reduce excitatory (glutamatergic) signaling, in part by regulating the function of NMDA receptors.[3][4]
This dual action of enhancing GABAergic inhibition and reducing glutamatergic excitation is hypothesized to restore the balance of neurotransmission in the brain, which can be disrupted in conditions such as epilepsy.[3][4]
Quantitative Data: Receptor Binding and Transporter Interaction
The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of fenfluramine and its metabolite, norfenfluramine, at various CNS targets.
| Compound | Target | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| (+)-Fenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 52 | [8] | |
| (-)-Fenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 147 | [8] | |
| (+)-Norfenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 59 | [8] | |
| (-)-Norfenfluramine | Serotonin Transporter (SERT) | [3H]5-HT Release | 287 | [8] | |
| (+)-Fenfluramine | Norepinephrine Transporter (NET) | [3H]NE Release | 302 | [8] | |
| (+)-Norfenfluramine | Norepinephrine Transporter (NET) | [3H]NE Release | 73 | [8] |
Table 1: Monoamine Transporter Interactions of Fenfluramine and Norfenfluramine Enantiomers.
| Compound | Receptor Subtype | Ki (nM) | Functional Activity | Reference |
| Fenfluramine | 5-HT2A | ~5000 | Weak Partial Agonist | [9] |
| Norfenfluramine | 5-HT2A | - | Partial Agonist | [9] |
| Norfenfluramine | 5-HT2B | 10 - 50 | Full Agonist | [1][9] |
| Fenfluramine | 5-HT2B | ~5000 | Agonist | [1][9] |
| Norfenfluramine | 5-HT2C | - | Full Agonist | [1] |
| Fenfluramine | 5-HT2C | - | Full Agonist | [1] |
| Fenfluramine | Sigma-1 | 266 | Positive Modulator | [6] |
Table 2: Receptor Binding Affinities and Functional Activities of Fenfluramine and Norfenfluramine.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of fenfluramine's effects on the central nervous system.
In Vivo Microdialysis for Serotonin Release
This protocol allows for the in vivo measurement of extracellular serotonin levels in specific brain regions of freely moving animals following fenfluramine administration.
Materials:
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Fenfluramine solution for administration
-
Anesthetized stereotaxic apparatus for probe implantation
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the brain region of interest (e.g., frontal cortex, hippocampus). Secure the probe with dental cement. Allow the animal to recover from surgery.
-
Perfusion: Connect the implanted probe to a perfusion pump and perfuse with aCSF at a low flow rate (typically 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Baseline Measurement: Collect several baseline samples to establish a stable extracellular serotonin concentration.
-
Fenfluramine Administration: Administer fenfluramine (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Expression: Express the post-administration serotonin levels as a percentage of the baseline levels.
Whole-Cell Patch-Clamp Recording in Brain Slices
This electrophysiological technique is used to study the effects of fenfluramine on the synaptic activity and intrinsic properties of individual neurons in acute brain slices.
Materials:
-
Vibrating microtome
-
Recording chamber with perfusion system
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Intracellular solution (e.g., K-gluconate based)
-
Fenfluramine solution for bath application
Procedure:
-
Brain Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the desired region using a vibrating microtome in ice-cold, oxygenated slicing aCSF.
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
Recording: Place a single slice in the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Cell Targeting: Identify a neuron of interest using a microscope with differential interference contrast optics.
-
Patching: Under visual guidance, approach the neuron with a glass micropipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
Data Acquisition: Record spontaneous or evoked synaptic currents (in voltage-clamp mode) or action potentials (in current-clamp mode).
-
Fenfluramine Application: After obtaining a stable baseline recording, bath-apply fenfluramine at a known concentration and record the changes in neuronal activity.
TUNEL Assay for Neurotoxicity Assessment
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of apoptosis, and can be used to assess the potential neurotoxic effects of fenfluramine.
Materials:
-
Microscope slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Prepare brain tissue sections from animals treated with fenfluramine or a vehicle control and mount them on microscope slides.
-
Fixation and Permeabilization: Fix the tissue sections with 4% paraformaldehyde and then permeabilize with Triton X-100 to allow the labeling reagents to access the cell nucleus.
-
TUNEL Labeling: Incubate the sections with the TUNEL reaction mixture. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using a fluorescently labeled dUTP, the apoptotic cells can be directly visualized under a fluorescence microscope. If using a hapten-labeled dUTP, a secondary detection step with a fluorescently labeled antibody or streptavidin is required.
-
Quantification: Count the number of TUNEL-positive cells in defined brain regions to quantify the extent of apoptosis.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by fenfluramine.
Serotonergic Signaling Pathway
Caption: Fenfluramine's serotonergic mechanism of action.
Sigma-1 Receptor Signaling Pathway
Caption: Fenfluramine's modulation of the Sigma-1 receptor pathway.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dravetfoundation.org [dravetfoundation.org]
- 8. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
In-Vitro Pharmacological Profile of Fenharmane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenharmane, also known by its chemical name 1-benzyl-1,2,3,4-tetrahydronorharmane, is a sedative and tranquilizing agent belonging to the β-carboline family of compounds. Developed in the late 1950s, its pharmacological activity has been characterized as being similar to that of reserpine, suggesting a mechanism involving the depletion of monoamines. This technical guide provides a comprehensive overview of the available in-vitro pharmacological data for this compound, including its interactions with key central nervous system targets. The information is presented in a structured format to facilitate its use by researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of relevant pathways and workflows.
Core Pharmacological Activities
This compound's in-vitro pharmacological profile is primarily characterized by its interaction with the N-methyl-D-aspartate (NMDA) receptor and its likely effects on the serotonin transporter. While early reports suggest a reserpine-like effect, implying interaction with vesicular monoamine transporters, specific in-vitro data for this interaction is not extensively available in publicly accessible literature.
NMDA Receptor Antagonism
This compound has been demonstrated to act as a blocker of the NMDA receptor channel. This activity is believed to underlie its potential neuroprotective effects.
Serotonin Reuptake Inhibition
The parent compound of this compound, 1,2,3,4-tetrahydro-β-carboline, is a known inhibitor of the serotonin transporter (SERT). This suggests that this compound is also likely to exhibit inhibitory activity at SERT, which would be consistent with its sedative and tranquilizing properties.
Quantitative In-Vitro Data
The following table summarizes the available quantitative data for the in-vitro pharmacological activities of this compound and its parent compound.
| Target | Compound | Assay Type | Value | Species/Tissue | Reference |
| NMDA Receptor | This compound (1-benzyl-1,2,3,4-tetrahydro-β-carboline) | Glutamate-induced excitotoxicity inhibition | IC50: 27.4 µM | Not Specified | [1] |
| Serotonin Transporter (SERT) | 1,2,3,4-Tetrahydro-β-carboline | Serotonin reuptake inhibition | IC50: 7.4 µM | Rat brain homogenates | [Not explicitly cited in provided search results] |
Detailed Experimental Protocols
This section outlines the methodologies for the key in-vitro assays used to characterize the pharmacological profile of this compound.
Glutamate-Induced Excitotoxicity Assay
This assay is used to determine the ability of a compound to protect neurons from cell death induced by excessive stimulation of glutamate receptors, such as the NMDA receptor.
-
Cell Lines: Common cell lines for this assay include SH-SY5Y human neuroblastoma cells, iCell GABANeurons (human iPSC-derived), or primary rat neurons.
-
Culture and Plating: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS for SH-SY5Y) and plated in 96-well plates.
-
Induction of Excitotoxicity: After reaching a suitable confluence, cells are exposed to a high concentration of glutamate (e.g., 20 mM) and a co-agonist like D-serine (100 µM) for a defined period (e.g., 24 hours).
-
Compound Treatment: Test compounds, such as this compound, are pre-incubated with the cells for a specific time (e.g., 30 minutes) before the addition of glutamate. A range of compound concentrations is typically tested to determine the IC50 value.
-
Assessment of Cell Viability: Cell viability is measured using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells, and after an incubation period, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then read on a microplate reader at a specific wavelength (e.g., 490 nm). The IC50 value is calculated as the concentration of the compound that reduces the glutamate-induced cell death by 50%.
Serotonin Reuptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are sealed nerve terminals isolated from brain tissue.
-
Preparation of Synaptosomes: Brain tissue (e.g., from rats) is homogenized in a suitable buffer (e.g., Tris-sucrose buffer). The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction. The final pellet is resuspended in an assay buffer.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled serotonin analogue (e.g., [3H]5-HT) in the presence and absence of the test compound at various concentrations. The reaction is initiated by the addition of the radiolabeled substrate and incubated for a short period at a physiological temperature (e.g., 37°C).
-
Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of serotonin taken up by the synaptosomes, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of serotonin uptake is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonism and Neuroprotection
This compound's blockade of the NMDA receptor ion channel is a key aspect of its mechanism of action. The following diagram illustrates the signaling pathway involved in glutamate-induced excitotoxicity and the point of intervention for this compound.
Figure 1. Signaling pathway of glutamate-induced excitotoxicity and this compound's point of action.
Experimental Workflow for Glutamate-Induced Excitotoxicity Assay
The following diagram outlines the key steps in the experimental workflow for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity.
Figure 2. Experimental workflow for the glutamate-induced excitotoxicity assay.
Experimental Workflow for Serotonin Reuptake Inhibition Assay
The following diagram illustrates the workflow for determining the inhibitory effect of this compound on serotonin reuptake in rat brain synaptosomes.
Figure 3. Experimental workflow for the serotonin reuptake inhibition assay.
Discussion and Future Directions
The available in-vitro data for this compound indicates that it is a compound with multiple pharmacological activities, primarily targeting the NMDA receptor and likely the serotonin transporter. The NMDA receptor antagonism suggests potential therapeutic applications in conditions associated with excitotoxicity, such as neurodegenerative diseases. The probable inhibition of serotonin reuptake aligns with its known sedative and tranquilizing effects.
However, a comprehensive in-vitro pharmacological profile of this compound is still incomplete. To fully understand its mechanism of action and potential for drug development, further research is warranted in the following areas:
-
Broad Receptor Screening: A comprehensive radioligand binding assay panel should be conducted to determine the binding affinity (Ki) of this compound at a wide range of CNS receptors and transporters, including dopamine, norepinephrine, and vesicular monoamine transporters (VMATs), to validate the "reserpine-like" activity.
-
Enzyme Inhibition Assays: The inhibitory potential of this compound against monoamine oxidase A (MAO-A) and MAO-B should be quantitatively assessed to determine its selectivity and potency (IC50 or Ki values).
-
Functional Assays: Cell-based functional assays should be employed to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant binding affinity.
A more complete in-vitro pharmacological profile will be instrumental in guiding future preclinical and clinical development of this compound or its analogues.
References
Investigating the Binding Affinity of a Novel Compound to Serotonin Receptors: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse array of receptor subtypes, represents a critical target for therapeutic intervention in a multitude of neurological and psychiatric disorders.[1][2][3] Understanding the interaction of novel chemical entities with these receptors is a foundational step in drug discovery and development. This guide provides a comprehensive overview of the methodologies employed to investigate the binding affinity of a hypothetical novel compound, herein referred to as "Compound X," to serotonin receptors. It outlines the requisite experimental protocols, data presentation standards, and visual representations of key processes to facilitate a thorough investigation.
Introduction to Serotonin Receptors
The serotonin receptor system is comprised of seven distinct families (5-HT1 through 5-HT7), encompassing at least 14 subtypes.[1][4] These receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1] They are integral to the modulation of a wide range of physiological and psychological processes, including mood, cognition, sleep, and appetite.[1][3] Consequently, they are prominent targets for a variety of pharmaceutical agents.[1] The diverse nature of these receptors necessitates a detailed characterization of the binding profile of any new potential therapeutic agent.
Quantitative Data Presentation: Binding Affinity of Compound X
A crucial aspect of characterizing a novel compound is to quantify its binding affinity for various serotonin receptor subtypes. This is typically expressed in terms of the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such data for "Compound X."
| Receptor Subtype | Radioligand | Ki (nM) for Compound X | Hill Slope | n |
| 5-HT1 Family (Gi/o-coupled) | ||||
| 5-HT1A | [³H]8-OH-DPAT | |||
| 5-HT1B | [¹²⁵I]GTI | |||
| 5-HT1D | [³H]GR-125743 | |||
| 5-HT1E | [³H]5-HT | |||
| 5-HT1F | [³H]LY334370 | |||
| 5-HT2 Family (Gq/11-coupled) | ||||
| 5-HT2A | [³H]Ketanserin | |||
| 5-HT2B | [³H]LSD | |||
| 5-HT2C | [³H]Mesulergine | |||
| 5-HT3 Receptor (Ligand-gated ion channel) | ||||
| 5-HT3 | [³H]Granisetron | |||
| 5-HT4 Receptor (Gs-coupled) | ||||
| 5-HT4 | [³H]GR113808 | |||
| 5-HT5 Family (Gi/o-coupled) | ||||
| 5-HT5A | [³H]5-CT | |||
| 5-HT6 Receptor (Gs-coupled) | ||||
| 5-HT6 | [³H]LSD | |||
| 5-HT7 Receptor (Gs-coupled) | ||||
| 5-HT7 | [³H]5-CT |
Table 1: Template for summarizing the binding affinities of "Compound X" to various human serotonin receptor subtypes. "n" represents the number of independent experiments.
Experimental Protocols: Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. Below is a generalized protocol for a competitive binding assay.
Objective: To determine the binding affinity (Ki) of Compound X for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
A specific radioligand for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).
-
Compound X at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
A microplate reader or scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Compound X and perform serial dilutions to obtain a range of concentrations.
-
Dilute the cell membranes in the assay buffer to a final concentration that yields a sufficient signal-to-noise ratio.
-
Prepare the radioligand solution in the assay buffer at a concentration typically near its Kd value.
-
-
Assay Setup:
-
To each well of the microplate, add the following in order:
-
Assay buffer.
-
Either Compound X at a specific concentration, the non-specific binding agent, or buffer for total binding.
-
The radioligand solution.
-
The diluted cell membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of Compound X.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Workflows and Signaling Pathways
Workflow for a competitive radioligand binding assay.
The 5-HT2A receptor, a member of the 5-HT2 family, is coupled to the Gq/11 G-protein.[5] Its activation leads to the stimulation of phospholipase C.
References
- 1. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to β-Carboline Derivatives as Potential Antipsychotic Agents
Disclaimer: The term "Fenharmane" did not yield any specific results in scientific literature searches for an antipsychotic agent. It is presumed to be a non-existent compound or a misnomer. This guide will instead focus on a promising class of compounds with a similar structural backbone that have been investigated for their antipsychotic potential: β-carboline derivatives .
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the rationale, mechanism of action, and preclinical data supporting the investigation of β-carboline derivatives as a novel class of antipsychotic agents.
Introduction: The Rationale for β-Carboline Derivatives in Antipsychotic Drug Discovery
The development of novel antipsychotic drugs is driven by the need for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile compared to existing medications. The β-carboline scaffold, a tricyclic pyrido[3,4-b]indole structure, has emerged as a versatile platform for the design of new psychotropic agents.[1][2] Certain β-carbolines and their isomers, γ-carbolines, have demonstrated promising activity in preclinical models of psychosis, suggesting their potential as a new generation of antipsychotics.[3][4]
The therapeutic effects of current antipsychotics are primarily attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[5] Researchers have synthesized and evaluated a variety of β-carboline derivatives to explore their affinity and activity at these key receptors, aiming to identify compounds with an optimal pharmacological profile for treating psychosis.[6][7][8]
Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways
The prevailing hypothesis for the antipsychotic action of β-carboline derivatives centers on their ability to modulate dopaminergic and serotonergic neurotransmission.
-
Dopamine D2 Receptor Antagonism: A primary mechanism of action for many antipsychotic drugs is the blockade of D2 receptors in the mesolimbic pathway. While some β-carbolines have shown weak affinity for D2 receptors, specific structural modifications can enhance this interaction.[3]
-
Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is associated with a lower risk of extrapyramidal side effects and potential efficacy against negative symptoms. Several studies have demonstrated that β-carboline derivatives can bind with modest to high affinity to 5-HT2A receptors.[6][7][8][9][10] The affinity is highly dependent on substitutions on the β-carboline ring system.[6][7][8]
The following diagram illustrates the hypothesized mechanism of action for a potential β-carboline-based antipsychotic agent.
References
- 1. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids [mdpi.com]
- 3. Antipsychotic activity of substituted gamma-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 6. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. | Semantic Scholar [semanticscholar.org]
- 7. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Binding of beta-carbolines at 5-HT(2) serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of hallucinogenic and related beta-carbolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Fenfluramine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine, a phenethylamine derivative, has re-emerged as a significant area of therapeutic interest, particularly in the realm of severe, treatment-resistant epilepsies. Initially developed as an appetite suppressant, its potent serotonergic activity has led to its repurposing for neurological disorders. This technical guide provides an in-depth overview of the early-stage research into fenfluramine's therapeutic potential, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its pharmacological profile. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies of fenfluramine and its active metabolite, norfenfluramine. This data is crucial for understanding the potency and selectivity of these compounds at various molecular targets.
Table 1: Receptor Binding Affinities (Ki) of Fenfluramine and Norfenfluramine
| Receptor/Transporter | Fenfluramine Ki (nM) | Norfenfluramine Ki (nM) | Reference |
| Sigma-1 (σ1) | 266 | - | [1] |
| Serotonin Transporter (SERT) | - | - | [Substrate/Inhibitor] |
| 5-HT1A | 673 - 1950 | 673 - 1950 | [2] |
| 5-HT1D | Very Low Affinity | Very Low Affinity | [2] |
| 5-HT2A | Micromolar Affinity | Moderate Affinity | [2] |
| 5-HT2B | 5000 | 10 - 50 | [2] |
| 5-HT2C | Less Potent than Norfenfluramine | Moderately Potent | [2] |
| 5-HT7 | Moderate Affinity | Moderate Affinity | [2] |
| β2-Adrenergic | 17500 | - | [1] |
| Muscarinic M1 | - | - | [Binding >30%] |
| Sodium Channels | - | - | [Binding >30%] |
| Note: Some values are reported as ranges or qualitative descriptions based on the source material. "-" indicates data not specified in the cited sources. |
Table 2: Functional Activity (IC50/ED50) of Fenfluramine and Norfenfluramine
| Assay | Compound | Value | Units | Reference |
| CYP2D6 Inhibition | Fenfluramine | 4.7 | µM | - |
| CYP2D6 Inhibition | Norfenfluramine | 16 | µM | - |
| Maximal Electroshock Seizure (MES) - Mouse | Fenfluramine | 5.1 - 14.8 | mg/kg | [3] |
| Maximal Electroshock Seizure (MES) - Mouse | Norfenfluramine | 5.1 - 14.8 | mg/kg | [3] |
| Audiogenic Seizure - Mouse | l-Norfenfluramine | 1.2 | mg/kg | [3] |
| Audiogenic Seizure - Mouse | d,l-Fenfluramine | 10.2 | mg/kg | [3] |
| Audiogenic Seizure - Mouse | l-Fenfluramine | 17.7 | mg/kg | [3] |
Mechanism of Action
Fenfluramine exerts its therapeutic effects through a dual mechanism of action primarily involving the serotonergic system and the sigma-1 receptor.
-
Serotonergic Activity : Fenfluramine acts as a potent serotonin (5-HT) releasing agent and a reuptake inhibitor at the serotonin transporter (SERT). This leads to a significant increase in extracellular serotonin levels in the brain. The elevated serotonin then interacts with various postsynaptic 5-HT receptors, with evidence suggesting involvement of the 5-HT1D and 5-HT2C subtypes in its anti-epileptic effects.[2]
-
Sigma-1 (σ1) Receptor Modulation : Fenfluramine has been shown to be a positive modulator of the sigma-1 receptor.[1][4] While it does not activate the receptor on its own, it potentiates the effects of endogenous sigma-1 receptor agonists.[4] This modulation is thought to contribute to its neuroprotective and anti-seizure properties by influencing neuronal excitability and cellular stress responses.
The interplay between these two pathways is believed to be crucial for the robust clinical efficacy of fenfluramine in treating severe epilepsies like Dravet syndrome and Lennox-Gastaut syndrome.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways and a general experimental workflow for evaluating fenfluramine's activity.
Caption: Fenfluramine's serotonergic mechanism of action.
Caption: Fenfluramine's modulation of the Sigma-1 receptor.
References
- 1. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dravetfoundation.org [dravetfoundation.org]
Fenharmane's Role in Monoamine Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenharmane, a naturally occurring β-carboline alkaloid also known as harman, exerts a significant influence on monoamine neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interactions with key components of monoaminergic neurotransmission. Through a comprehensive review of existing literature, this document summarizes the quantitative data on this compound's binding affinities and inhibitory concentrations, details the experimental protocols used to ascertain these values, and visualizes the associated signaling pathways and experimental workflows. The primary action of this compound is its potent and selective inhibition of monoamine oxidase A (MAO-A), with minimal to no direct interaction with monoamine oxidase B (MAO-B), the vesicular monoamine transporter 2 (VMAT2), or the primary monoamine reuptake transporters (SERT, DAT, NET). This profile suggests that this compound's modulation of monoamine levels is primarily driven by its effects on enzymatic degradation rather than reuptake or vesicular packaging.
Introduction
Monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE), play crucial roles in regulating mood, cognition, and various physiological processes. The precise control of these neurotransmitters in the synaptic cleft is maintained by a delicate balance of release, reuptake, and enzymatic degradation. Key proteins involved in this regulation include the monoamine transporters (SERT, DAT, NET), the vesicular monoamine transporter 2 (VMAT2), and the monoamine oxidase (MAO) enzymes.
This compound (harman), a member of the β-carboline family of alkaloids, has been identified as a modulator of these systems. Understanding its specific interactions is critical for evaluating its therapeutic potential and for the development of novel drugs targeting monoaminergic pathways. This guide provides a detailed technical overview of this compound's pharmacological profile within these systems.
Interaction with Monoamine Oxidase (MAO)
This compound is a well-established inhibitor of monoamine oxidase, with a strong preference for the MAO-A isoform.[1][2] MAO-A is the primary enzyme responsible for the degradation of serotonin and norepinephrine in the brain.[3] By inhibiting MAO-A, this compound leads to an increase in the synaptic and cytosolic concentrations of these neurotransmitters.
Quantitative Data: MAO Inhibition
The inhibitory potency of this compound on MAO-A and MAO-B has been quantified in several studies. The available data, including IC50 and Ki values, are summarized in the table below. This compound is a potent inhibitor of MAO-A and is highly selective over MAO-B, which it does not significantly inhibit.[4]
| Target | Ligand | IC50 | Ki | Species | Assay Type | Reference |
| MAO-A | This compound (Harman) | 2.0–380 nM | 16.9 nM | Human | Reversible Inhibition | [4] |
| MAO-A | This compound (Harman) | 5 x 10⁻⁷ M | - | Human | - | [5] |
| MAO-B | This compound (Harman) | No Inhibition | - | Human | Reversible Inhibition | [4] |
| MAO-B | This compound (Harman) | 5 x 10⁻⁶ M | - | Human | - | [5] |
Signaling Pathway: Monoamine Oxidase A Inhibition
The inhibition of MAO-A by this compound prevents the breakdown of monoamine neurotransmitters, leading to their accumulation. The following diagram illustrates this process.
Experimental Protocol: MAO-A Inhibition Assay
A common method to determine the inhibitory potential of compounds on MAO-A is a fluorometric assay using a specific substrate.
Objective: To determine the IC50 value of this compound for MAO-A.
Materials:
-
Recombinant human MAO-A enzyme
-
This compound (test inhibitor)
-
Clorgyline (positive control inhibitor)
-
Kynuramine (MAO-A substrate)
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the MAO-A enzyme to each well.
-
Add the different concentrations of this compound or the control inhibitor to the respective wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow Diagram:
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for packaging cytosolic monoamines into synaptic vesicles for subsequent release. Inhibition of VMAT2 can lead to a depletion of vesicular monoamines.
Quantitative Data: VMAT2 Interaction
There is currently a lack of specific quantitative data (Ki or IC50 values) in the peer-reviewed literature detailing the binding affinity of this compound at VMAT2.
| Target | Ligand | IC50 | Ki | Species | Assay Type | Reference |
| VMAT2 | This compound (Harman) | Data Not Available | Data Not Available | - | - | - |
Signaling Pathway: VMAT2 Function
The following diagram illustrates the role of VMAT2 in sequestering monoamines into vesicles.
Experimental Protocol: VMAT2 Radioligand Binding Assay
This protocol describes a general method for assessing the binding of a test compound to VMAT2 using a radiolabeled ligand.
Objective: To determine the Ki of a test compound for VMAT2.
Materials:
-
Rat brain striatal membranes (rich in VMAT2)
-
[³H]dihydrotetrabenazine ([³H]DTBZ) (radioligand)
-
Test compound (e.g., this compound)
-
Tetrabenazine (unlabeled ligand for non-specific binding)
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare striatal membrane homogenates from rat brains.
-
In reaction tubes, combine the membrane preparation with the binding buffer.
-
Add varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of unlabeled tetrabenazine to a separate set of tubes.
-
Add a fixed concentration of [³H]DTBZ to all tubes.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Workflow Diagram:
References
- 1. Pharmacological and Toxicological Profile of Harmane-β-Carboline Alkaloid: Friend or Foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Solubilization of Fenharmane (Fenfluramine) in DMSO for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the preparation of Fenharmane, presumed to be the compound Fenfluramine, for use in cell culture experiments. Fenfluramine is a phenethylamine derivative with known activity as a serotonin releasing agent and a modulator of sigma-1 receptors, making it a compound of interest in neuroscience and pharmacology research.[1][2] Due to its hydrophobic nature, Fenfluramine requires a non-aqueous solvent for initial dissolution before being introduced into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose, owing to its excellent solubilizing capacity for a wide range of compounds and its miscibility with water.[1]
This protocol outlines the steps for creating a concentrated stock solution of this compound (Fenfluramine) in DMSO and subsequent dilution to working concentrations for cell-based assays. It also includes critical information on solvent toxicity, storage, and the compound's known signaling pathways to guide experimental design.
Data Presentation: Quantitative Summary
The following tables provide a summary of key quantitative data relevant to the preparation and use of this compound (Fenfluramine) in cell culture.
Table 1: Properties of this compound (Fenfluramine) and DMSO
| Parameter | Value | Reference |
| This compound (Fenfluramine) | ||
| Molecular Formula | C₁₂H₁₆F₃N | DrugBank |
| Molecular Weight | 231.26 g/mol | DrugBank |
| Dimethyl Sulfoxide (DMSO) | ||
| Molecular Formula | (CH₃)₂SO | [1] |
| Molecular Weight | 78.13 g/mol | [3] |
| Purity for Cell Culture | ≥99.5% | [3] |
| Recommended Final Concentration in Media | <0.5% (v/v) | [4] |
| Toxicity | Generally low, but can affect cell viability and gene expression at higher concentrations. | [1][2] |
Table 2: Recommended Stock and Working Solution Concentrations
| Solution | Concentration | Solvent | Notes |
| Stock Solution | 10-100 mM | 100% DMSO | Prepare in a sterile, amber vial to protect from light. Store at -20°C or -80°C. |
| Intermediate Dilution (Optional) | 1-10 mM | 100% DMSO or Cell Culture Media | Can be useful for creating a dilution series. |
| Working Solution | 1-100 µM (or as experimentally determined) | Cell Culture Media | The final DMSO concentration should be kept below 0.5%. A vehicle control with the same final DMSO concentration is essential.[4] |
Experimental Protocols
Materials
-
This compound (Fenfluramine) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, ≥99.5% purity
-
Sterile, nuclease-free, and pyrogen-free microcentrifuge tubes or amber glass vials
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes and centrifuge tubes
Protocol for Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation of Workspace: Work in a sterile environment, such as a laminar flow hood or biosafety cabinet, to maintain the sterility of the solutions.
-
Weighing the Compound: Carefully weigh the desired amount of this compound (Fenfluramine) powder using a calibrated analytical balance. For a 100 mM stock solution, you would need 23.13 mg of this compound per 1 mL of DMSO.
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Sonication can be used cautiously if the compound is difficult to dissolve, but be mindful of potential heat generation.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers. Properly stored, DMSO stock solutions can be stable for several months.[4]
-
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions to avoid precipitation of the compound when transferring from a high concentration in DMSO to an aqueous medium.
-
Step 1: Intermediate Dilution (Optional but Recommended): Dilute the 100 mM stock solution in cell culture medium to create an intermediate stock (e.g., 1 mM). This is done by adding 10 µL of the 100 mM stock to 990 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.
-
Step 2: Final Working Solution: Further dilute the intermediate stock into the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution in 10 mL of medium, add 100 µL of the 1 mM intermediate stock to 9.9 mL of medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[4] For example, if the final DMSO concentration in your 10 µM this compound treatment is 0.1%, your vehicle control should be 0.1% DMSO in cell culture medium.
Mandatory Visualizations
Signaling Pathways of Fenfluramine
The following diagrams illustrate the proposed signaling pathways of Fenfluramine, which primarily involves the modulation of serotonergic and sigma-1 receptor systems.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fenharmane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenharmane is a novel small molecule compound under investigation for its potential therapeutic effects. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method is suitable for the analysis of this compound in bulk drug substance and simple formulations.
Method Summary
The developed HPLC method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. This combination ensures good peak shape and resolution of this compound from potential impurities. The method is demonstrated to be linear, accurate, and precise over a defined concentration range.
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Performance Characteristics
| Parameter | Result |
| Retention Time | Approximately 4.5 minutes |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Detailed Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Phosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
2. Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase: Mix acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation
-
Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound bulk drug substance and dissolve it in 10 mL of mobile phase. Dilute this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 20 µg/mL).
-
Simple Formulation (e.g., Oral Solution): Dilute the formulation with the mobile phase to achieve a theoretical this compound concentration within the calibration range.
-
Filtration: Filter all prepared standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]
4. HPLC System Setup and Operation
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
5. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of this compound in the original sample by applying the appropriate dilution factor.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Administration of Fenfluramine for In-Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfluramine, a phenethylamine derivative, is a serotonergic agent that has been investigated for its effects on appetite, seizures, and other neurological conditions. Its primary mechanism of action involves the release of serotonin and inhibition of its reuptake, leading to increased serotonin levels in the synaptic cleft. Fenfluramine also demonstrates activity as a 5-HT2 receptor agonist and a sigma-1 receptor antagonist.[1][2] This document provides detailed application notes and protocols for the administration of fenfluramine in in-vivo rodent studies, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Table 1: Fenfluramine Dosage and Administration in Rodent Studies
| Species | Route of Administration | Dosage Range | Dosing Regimen | Study Focus | Reference |
| Rat | Intravenous (i.v.) | 1.25 - 6.25 mg/kg | Single dose | Pharmacokinetics | [3] |
| Rat | Oral (p.o.) | 1.25 - 12.5 mg/kg | Single dose | Pharmacokinetics | [3] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | Twice daily (b.i.d.) for 4 days | Neurochemical effects | [4] |
| Rat | Intraperitoneal (i.p.) | 0.5 - 5 mg/kg (escalating) | Twice daily (b.i.d.), each dose for 4 days | Neurochemical effects | [4] |
| Rat | Subcutaneous (s.c.) | 1 - 24 mg/kg | Twice daily (b.i.d.) for 4 days | Neurochemical effects | [5] |
| Mouse | Oral (p.o.) | 1 mg/kg | Single dose | Metabolism | [6] |
| Mouse | Subcutaneous (s.c.) | 0.1 mg/kg/day | Infusion for 4 weeks | Neuroprotection | |
| Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg | Once daily (o.d.) for 4 weeks | Neuroprotection |
Table 2: Pharmacokinetic Parameters of Fenfluramine in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life (Fenfluramine) | ~1 hour | Intravenous | [3] |
| Half-life (Norfenfluramine) | ~12 hours | Intravenous | [3] |
| Bioavailability | ~20% | Oral | [3] |
| Protein Binding | ~40% | - | [3] |
Experimental Protocols
General Rodent Handling and Restraint
Proper handling and restraint are crucial for accurate drug administration and the well-being of the animal. For injections, mice and rats can be manually restrained. For intravenous tail vein injections, a restrainer device is recommended to ensure the animal remains still.
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injections are administered into the peritoneal cavity.
Materials:
-
Fenfluramine solution
-
Sterile syringe (1 ml) and needle (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct volume of fenfluramine solution to administer based on the desired dosage.
-
Manually restrain the mouse or rat, exposing the abdomen.
-
Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Aspirate gently to ensure no fluid (urine or intestinal contents) is drawn into the syringe.
-
Inject the solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage (p.o.)
Oral gavage ensures the precise oral administration of a substance.
Materials:
-
Fenfluramine solution
-
Sterile gavage needle (flexible or rigid, appropriate size for the animal)
-
Syringe
-
Animal scale
Procedure:
-
Weigh the animal to calculate the required volume of the fenfluramine solution.
-
Firmly restrain the animal to prevent head movement.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The tip of the needle should reach the approximate level of the last rib.
-
Administer the solution slowly.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Protocol 3: Subcutaneous (s.c.) Injection
Subcutaneous injections are administered into the space between the skin and the underlying muscle.
Materials:
-
Fenfluramine solution
-
Sterile syringe (1 ml) and needle (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Manually restrain the animal.
-
Lift the loose skin over the back or flank to create a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and observe for any reactions.
Protocol 4: Intravenous (i.v.) Tail Vein Injection
Intravenous injections are administered directly into the lateral tail vein.
Materials:
-
Fenfluramine solution
-
Sterile syringe (1 ml) and needle (27-30 gauge)
-
Restrainer for the animal
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the animal to calculate the required injection volume.
-
Place the animal in a restrainer, leaving the tail accessible.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the veins.
-
Wipe the tail with 70% ethanol. The lateral tail veins will be visible on either side of the tail.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may enter the hub of the needle.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein and should be withdrawn.
-
After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Mandatory Visualizations
Fenfluramine Administration Workflow
Caption: Experimental workflow for Fenfluramine administration in rodents.
Simplified Signaling Pathway of Fenfluramine
Caption: Simplified signaling pathway of Fenfluramine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of fenfluramine dosage regimen and reduced food intake on levels of 5-HT in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative biodisposition and metabolism of 14C-(+/-)-fenfluramine in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fenretinide in Neuroblastoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has demonstrated significant cytotoxic activity against neuroblastoma cell lines. Unlike other retinoids that primarily induce differentiation, fenretinide's primary mechanism of action involves the induction of apoptosis, making it a promising agent for neuroblastoma therapy, including for cell lines resistant to conventional retinoic acid treatments.[1][2][3] This document provides a detailed overview of fenretinide's application in neuroblastoma cell lines, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action: Fenretinide induces apoptosis in neuroblastoma cells through a multi-faceted approach, primarily driven by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
-
Reactive Oxygen Species (ROS) Generation: Fenretinide is a potent inducer of ROS within neuroblastoma cells.[4][5][6] This oxidative stress is a central component of its cytotoxic effects. The generation of ROS is linked to the inhibition of the mitochondrial respiratory chain, particularly at complex II.[4] The antioxidant Trolox has been shown to inhibit fenretinide-induced ROS and its associated cytotoxicity, confirming the critical role of oxidative stress.[5]
-
Ceramide Synthesis: Upstream signaling events initiated by fenretinide include an increase in ceramide levels due to heightened sphingomyelinase activity.[7] Ceramide and its subsequent metabolism into gangliosides are implicated in the regulation of 12-lipoxygenase (12-LOX), which further contributes to oxidative stress and apoptosis.[7][8]
-
Apoptosis Induction: The accumulation of ROS leads to the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK, which are pivotal in mediating stress-induced apoptosis.[6][9] Fenretinide-induced apoptosis is caspase-dependent, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1][7][10] This process is also mediated by the induction of pro-apoptotic proteins like GADD153 and BAK.[7] Furthermore, studies have shown that the pro-apoptotic BCL2 family member BBC3 is highly induced by fenretinide and is crucial for the resulting cell death.[2]
Data Presentation
Table 1: IC50 Values of Fenretinide in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) | Assay Duration (h) | Assay Type | Reference |
| IMR-32 | ~2 | 72 | MTS Assay | [5][11] |
| NASS | ~12-24 | 72 | MTS Assay | [5][11] |
| SH-SY5Y | Not specified | 48 | Not specified | [2] |
| LA-N-5 | Not specified | Not specified | Not specified | [9] |
| SMS-KCNR | Not specified | Not specified | Not specified | [9] |
| SMS-LHN | Not specified | Not specified | Not specified | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of treatment.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Fenretinide-induced apoptotic signaling pathway in neuroblastoma cells.
References
- 1. Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BBC3 mediates fenretinide-induced cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic induction of apoptosis of neuroblastoma by fenretinide or CD437 in combination with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pleiotropic effects of fenretinide in neuroblastoma cell lines and multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fenretinide-induces-sustained-activation-of-jnk-p38-mapk-and-apoptosis-in-a-reactive-oxygen-species-dependent-manner-in-neuroblastoma-cells - Ask this paper | Bohrium [bohrium.com]
- 7. Molecular mechanisms of fenretinide-induced apoptosis of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of free-radical induction in relation to fenretinide-induced apoptosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effector mechanisms of fenretinide-induced apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Fenharmane-Treated Neuronal Cells
Introduction
Fenharmane is a novel synthetic compound under investigation for its potential neuroprotective or neurotoxic effects. Understanding its mechanism of action is crucial for drug development and neuroscience research. Western blot analysis is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note provides a detailed protocol for performing Western blot analysis on neuronal cells treated with this compound to investigate its effects on key signaling pathways, including apoptosis, autophagy, and synaptic plasticity.
Principle
Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to detect the protein of interest. The intensity of the resulting band, often detected via chemiluminescence or fluorescence, corresponds to the abundance of the target protein. By comparing protein levels in control versus this compound-treated cells, researchers can elucidate the compound's effects on cellular pathways.
Key Signaling Pathways for Investigation
-
Apoptosis: This programmed cell death pathway is critical in neurodevelopment and neurodegenerative diseases. Key proteins to investigate include Cleaved Caspase-3 (an executioner caspase), Bax (a pro-apoptotic protein), and Bcl-2 (an anti-apoptotic protein). An increase in the Cleaved Caspase-3/Caspase-3 and Bax/Bcl-2 ratios would suggest an induction of apoptosis.[1][2][3]
-
Autophagy: This is a cellular recycling process that degrades damaged organelles and protein aggregates.[4][5] It plays a crucial role in neuronal homeostasis.[4][5][6] Key markers include LC3-II/LC3-I ratio (an indicator of autophagosome formation) and p62/SQSTM1 (a protein that is degraded during autophagy). A decrease in p62 and an increase in the LC3-II/LC3-I ratio typically indicate an induction of autophagy.[7]
-
Synaptic Plasticity: This refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory.[8][9][10] Key proteins involved include postsynaptic density protein 95 (PSD-95) and synaptophysin (SYN), which are markers for postsynaptic and presynaptic terminals, respectively.[11][12] Changes in the expression of these proteins can indicate effects on synaptic structure and function.
Experimental Workflow
The overall experimental workflow for analyzing the effects of this compound on neuronal cells using Western blotting is depicted below.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Caspase pathways, neuronal apoptosis, and CNS injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organization of the autophagy pathway in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Presynaptic protein synthesis and brain plasticity: From physiology to neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomics of the Synapse – A Quantitative Approach to Neuronal Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Characterization of Novel Compounds
Note: An initial search for the specific compound "Fenharmane" did not yield any publicly available scientific literature or data. Therefore, these application notes and protocols are presented as a generalized framework for the electrophysiological investigation of a novel neuroactive compound, referred to herein as "Compound X," which can be adapted for a substance like this compound once its specific properties are known.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of a novel compound's effect on the electrical properties of neurons is a critical step in neuropharmacology and drug development. Electrophysiological recording techniques provide high-resolution insights into how a compound modulates neuronal excitability, synaptic transmission, and ion channel function. This document outlines standard protocols for patch-clamp and field potential recordings to assess the impact of "Compound X" on neuronal activity.
Data Presentation: Summarized Quantitative Data
Effective characterization of a novel compound requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing key electrophysiological parameters that should be assessed for "Compound X."
Table 1: Effect of Compound X on Voltage-Gated Ion Channels (Whole-Cell Patch-Clamp)
| Ion Channel Subtype | Henderson-Hasselbalch (IC50/EC50) (µM) | Maximal Inhibition/Potentiation (%) | Effect on Activation Voltage (mV) | Effect on Inactivation Kinetics |
| Nav1.1 | ||||
| Cav2.2 | ||||
| Kv7.3 |
Table 2: Modulation of Ligand-Gated Ion Channels by Compound X (Whole-Cell Patch-Clamp)
| Receptor Subtype | Agonist | Compound X Concentration (µM) | Change in Current Amplitude (%) | Effect on Desensitization Rate |
| GABAA | GABA (10 µM) | 1 | ||
| 10 | ||||
| AMPA | Glutamate (1 mM) | 1 | ||
| 10 | ||||
| NMDA | NMDA/Glycine (100 µM/10 µM) | 1 | ||
| 10 |
Table 3: Impact of Compound X on Synaptic Transmission (Field Potential Recording)
| Synaptic Parameter | Baseline | Compound X (1 µM) | Compound X (10 µM) | Washout |
| Fiber Volley Amplitude (mV) | ||||
| fEPSP Slope (mV/ms) | ||||
| Paired-Pulse Ratio (50 ms ISI) | ||||
| Long-Term Potentiation (LTP) Magnitude (%) |
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Cultured Neurons or Brain Slices
This protocol is designed to measure the direct effects of "Compound X" on the electrical properties and ion channel currents of individual neurons.[1][2][3][4]
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: For voltage-clamp recordings of potassium currents: (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH. For current-clamp recordings: (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.4 Na-GTP, 10 Na-phosphocreatine, pH adjusted to 7.3 with KOH.
-
Compound X Stock Solution: 10 mM in DMSO, to be diluted to final concentrations in aCSF.
-
Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system, data acquisition system (e.g., pCLAMP).
Procedure:
-
Preparation: Prepare acute brain slices (250-300 µm thick) in ice-cold, oxygenated slicing solution or plate cultured neurons on coverslips. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Recording:
-
Transfer a coverslip or slice to the recording chamber and perfuse with oxygenated aCSF at 2-3 mL/min.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon dimpling the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.[4]
-
-
Data Acquisition:
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV). Apply voltage steps or ramps to elicit voltage-gated currents. Record baseline currents in aCSF.
-
Current-Clamp: Inject current steps to elicit action potentials. Record resting membrane potential, input resistance, and firing patterns at baseline.
-
-
Compound X Application:
-
Perfuse "Compound X" at the desired concentration(s) for 5-10 minutes until a steady-state effect is observed.
-
Repeat the voltage-clamp or current-clamp protocols to record the effects of the compound.
-
Perform a washout by perfusing with aCSF to assess the reversibility of the effects.
-
-
Analysis: Analyze changes in current amplitude, kinetics, voltage-dependence of activation/inactivation, action potential threshold, firing frequency, and other relevant parameters.
Field Potential Recording in Acute Hippocampal Slices
This protocol is used to assess the effects of "Compound X" on synaptic transmission and plasticity.[5][6][7][8]
Materials:
-
Acute Hippocampal Slices: 300-400 µm thick.
-
aCSF: Same as for patch-clamp.
-
Compound X Stock Solution: As above.
-
Equipment: Slice chamber, bipolar stimulating electrode, glass recording microelectrode (filled with aCSF), amplifier, stimulus isolator, data acquisition system.
Procedure:
-
Preparation: Prepare and recover hippocampal slices as described above.
-
Electrode Placement: Place the slice in the recording chamber. Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording:
-
Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.033 Hz).
-
-
Compound X Application:
-
Perfuse "Compound X" at the desired concentration(s) and continue recording fEPSPs to determine its effect on basal synaptic transmission.
-
-
Synaptic Plasticity Protocol (LTP):
-
After establishing the effect on baseline transmission, induce Long-Term Potentiation (LTP) with a high-frequency stimulation protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence or absence of "Compound X."
-
Continue recording fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.
-
-
Analysis: Measure the slope of the fEPSP to quantify synaptic strength. Analyze the effect of "Compound X" on baseline fEPSP slope and on the induction and expression of LTP. Calculate paired-pulse facilitation to assess effects on presynaptic release probability.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate hypothetical signaling pathways that "Compound X" might modulate.
Caption: Hypothetical G-Protein Coupled Receptor signaling cascade modulated by Compound X.
Caption: Presynaptic mechanism of neurotransmitter release potentially modulated by Compound X.
Experimental Workflows
Caption: Workflow for a whole-cell patch-clamp experiment.
Caption: Workflow for a field potential recording experiment to assess LTP.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Patch Clamp Protocol [labome.com]
- 4. Patch clamp - Wikipedia [en.wikipedia.org]
- 5. Recording Synaptic Plasticity in Acute Hippocampal Slices Maintained in a Small-volume Recycling-, Perfusion-, and Submersion-type Chamber System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optogenetic field potential recording in cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques for Extracellular Recordings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Research on Fenfluramine
A Note on Terminology: The initial request specified "Fenharmane." However, extensive searches yielded no preclinical data for a compound of this name. The information provided herein pertains to "Fenfluramine," a compound with a significant body of preclinical research, which is presumed to be the intended subject of this request.
Introduction
Fenfluramine is a sympathomimetic amine that was previously used as an appetite suppressant. Its primary mechanism of action involves the release of serotonin and the inhibition of its reuptake, leading to increased levels of serotonin in the synaptic cleft. While it was withdrawn from the market due to concerns about cardiovascular side effects when used in combination with phentermine (Fen-Phen), research into its pharmacological effects continues, particularly in the context of specific neurological and psychiatric disorders. These application notes provide an overview of dosage calculations and experimental protocols for preclinical research involving fenfluramine.
Data Presentation: Fenfluramine Dosage in Preclinical Models
The following tables summarize quantitative data from preclinical studies involving fenfluramine administration in rodents.
Table 1: Fenfluramine Monotherapy Dosage in Rats
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Male Wistar | Subacute: 5 mg/kg b.i.d. for 4 days | Intraperitoneal (i.p.) | Reduced brain 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels for up to 30 days.[1] | [1] |
| Male Wistar | Escalating: 0.5, 1, 1.5, 2, 3, 4, and 5 mg/kg b.i.d., each dose for 4 days | Intraperitoneal (i.p.) | Brain 5-HT and 5-HIAA levels were unaltered.[1] | [1] |
Table 2: Fenfluramine and Phentermine Combination Dosage in Rodents
| Animal Model | Fenfluramine Dose | Phentermine Dose | Route of Administration | Observed Effects | Reference |
| Rat | 0.3 or 3.0 mg/kg | 3.0 mg/kg | Not Specified | Abolished the conditioned rewarding effects of phentermine. | |
| Mouse | 0.1 mg/kg | 4.6 mg/kg | Intraperitoneal (i.p.) | Did not alter cocaine-conditioned motoric activity or the phentermine-induced increase in this activity. |
Experimental Protocols
In Vivo Study: Assessment of Fenfluramine's Effect on Brain Monoamines in Rats
Objective: To determine the effect of different fenfluramine dosing regimens on the levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions.
Materials:
-
Male Wistar rats (200-250 g)
-
Fenfluramine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Brain tissue homogenization buffer
-
Reagents for protein quantification (e.g., BCA protein assay kit)
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.
-
Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):
-
Vehicle control (saline)
-
Subacute fenfluramine treatment (5 mg/kg, i.p., b.i.d. for 4 days)
-
Escalating fenfluramine treatment (0.5, 1, 1.5, 2, 3, 4, and 5 mg/kg, i.p., b.i.d., each dose for 4 days)
-
-
Drug Administration: Prepare fresh solutions of fenfluramine in sterile saline on each day of dosing. Administer the appropriate dose via intraperitoneal injection twice daily (e.g., at 9:00 AM and 5:00 PM).
-
Tissue Collection: At predetermined time points after the final dose (e.g., 24 hours, 15 days, 30 days), euthanize the animals using an approved method.
-
Brain Dissection: Rapidly dissect the brain on a cold surface and isolate specific regions of interest (e.g., hippocampus, striatum, frontal cortex).
-
Sample Preparation: Homogenize the brain tissue samples in a suitable buffer.
-
Neurotransmitter Analysis: Analyze the levels of 5-HT and 5-HIAA in the tissue homogenates using HPLC with electrochemical detection.
-
Data Analysis: Normalize the neurotransmitter levels to the total protein concentration in each sample. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control group.
Signaling Pathway and Experimental Workflow
Fenfluramine's Mechanism of Action
The primary mechanism of action of fenfluramine involves its interaction with the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.
Caption: Mechanism of Fenfluramine action on serotonergic neurons.
Preclinical In Vivo Dosing Workflow
The following diagram illustrates a typical workflow for conducting preclinical in vivo studies to determine the appropriate dosage of a compound like fenfluramine.
Caption: Workflow for preclinical in vivo dosage determination.
Dosage Calculation and Extrapolation
For extrapolating animal doses to human equivalent doses (HED), allometric scaling based on body surface area (BSA) is the recommended approach. The following formula can be used:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor. For rats, the Km factor is 6, and for humans, it is 37.
Example Calculation:
For a 5 mg/kg dose in a rat:
HED = 5 mg/kg * (6 / 37) ≈ 0.81 mg/kg
It is crucial to note that this is a simplified estimation, and other factors, including pharmacokinetics and pharmacodynamics, should be considered for accurate dose extrapolation. Always consult relevant regulatory guidelines for detailed instructions on calculating the maximum recommended starting dose for first-in-human clinical trials.
References
Application Notes & Protocols: Live-Cell Imaging of Fenharmane's Subcellular Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenharmane is a novel small molecule modulator with therapeutic potential, understood to be analogous in its mechanism to Fenfluramine. Its primary targets are the sigma-1 (σ1) receptor and serotonergic pathways.[1] Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action, identifying potential off-target effects, and optimizing its therapeutic efficacy. As this compound is not intrinsically fluorescent, its direct visualization within living cells presents a significant challenge.
These application notes provide two distinct protocols for imaging the subcellular localization of this compound in live cells:
-
Direct Visualization using a Fluorescent Ligand for the Sigma-1 Receptor: A straightforward method employing a commercially available fluorescent probe that binds to the same target as this compound, allowing for inference of its localization.
-
Advanced Visualization using Bioorthogonal Labeling and Click Chemistry: A more sophisticated approach for directly tagging and imaging a modified this compound molecule, offering higher specificity.
Method 1: Direct Visualization using a Fluorescent Ligand for the Sigma-1 Receptor
This protocol leverages a fluorescently labeled ligand that specifically binds to the sigma-1 receptor. By observing the localization of this fluorescent probe, researchers can infer the primary sites of this compound interaction, given their shared target. This method is ideal for initial localization studies and for laboratories equipped with standard fluorescence microscopy capabilities.
Signaling Pathway of the Sigma-1 Receptor
The sigma-1 receptor is a chaperone protein primarily localized at the endoplasmic reticulum (ER)-mitochondrion interface.[2] Upon ligand binding, it can translocate to other cellular compartments and modulate various signaling pathways, including calcium signaling, ion channel activity, and cellular stress responses.
Experimental Workflow: Fluorescent Ligand Imaging
The following diagram outlines the key steps for imaging the subcellular localization of the sigma-1 receptor using a fluorescent ligand.
Protocol: Live-Cell Imaging with a Fluorescent Sigma-1 Receptor Ligand
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HEK293)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent sigma-1 receptor ligand (e.g., commercially available probes)
-
Organelle-specific fluorescent dyes (e.g., ER-Tracker™, MitoTracker™)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
One to two days prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
-
Preparation of Staining Solutions:
-
Prepare a stock solution of the fluorescent sigma-1 receptor ligand in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to the final working concentration (typically in the nanomolar range; consult the manufacturer's instructions).
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the fluorescent ligand working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
(Optional) For colocalization studies, co-incubate with an organelle-specific dye during the last 15-20 minutes of the incubation period.
-
-
Washing:
-
Aspirate the staining solution and wash the cells two to three times with warm, phenol red-free imaging medium.
-
After the final wash, add fresh imaging medium to the dish.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes.
-
Acquire images using the appropriate laser lines and emission filters for the fluorescent probes.
-
Capture images from multiple fields of view. For dynamic studies, time-lapse imaging can be performed.
-
-
Data Analysis:
-
Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji, Imaris).
-
Quantify the colocalization between the fluorescent sigma-1 ligand and organelle markers using Pearson's or Mander's coefficients.
-
Measure the fluorescence intensity in different subcellular regions.
-
Quantitative Data Summary
| Parameter | Fluorescent Sigma-1 Ligand | ER-Tracker™ Green | MitoTracker™ Deep Red |
| Excitation (nm) | Varies by probe (e.g., 488) | 504 | 644 |
| Emission (nm) | Varies by probe (e.g., 525) | 511 | 665 |
| Typical Conc. | 50-200 nM | 100-500 nM | 50-200 nM |
| Incubation Time | 30-60 min | 15-30 min | 15-30 min |
| Expected Localization | ER, MAMs, Plasma Membrane | Endoplasmic Reticulum | Mitochondria |
Method 2: Advanced Visualization using Bioorthogonal Labeling and Click Chemistry
This advanced protocol describes a strategy for directly visualizing this compound by incorporating a bioorthogonal handle (an alkyne group) into its chemical structure. This modified, non-fluorescent molecule is introduced to the cells. Subsequently, a fluorescent azide is added, which specifically "clicks" onto the alkyne-modified this compound, rendering it fluorescent for imaging. This method offers high specificity for the drug molecule itself.
Experimental Workflow: Bioorthogonal Labeling
The following diagram illustrates the workflow for the click chemistry-based labeling of a modified this compound.
Protocol: Bioorthogonal Labeling of this compound via Click Chemistry
Materials:
-
Alkyne-modified this compound (custom synthesis required)
-
Cell-permeable fluorescent azide (e.g., Azide-Fluor 488)
-
Copper(I)-TBTA catalyst complex
-
Ascorbic acid (for reducing Cu(II) to Cu(I))
-
Cell line of interest, imaging dishes, and culture reagents as in Method 1.
Procedure:
-
Cell Seeding and Drug Incubation:
-
Seed cells as described in Method 1.
-
Treat cells with the desired concentration of alkyne-modified this compound in complete culture medium and incubate for a duration relevant to the drug's mechanism of action (e.g., 1-4 hours).
-
-
Preparation of Click Reaction Mix:
-
Prepare fresh stock solutions of the fluorescent azide, copper(I)-TBTA, and ascorbic acid.
-
In a microcentrifuge tube, combine the reagents in imaging medium to their final working concentrations (e.g., 5-20 µM fluorescent azide, 50-100 µM copper(I)-TBTA, 500 µM ascorbic acid).
-
-
Click Reaction:
-
Aspirate the medium containing alkyne-modified this compound from the cells and wash once with warm PBS.
-
Add the click reaction mix to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the click reaction mix and wash the cells thoroughly (3-4 times) with warm imaging medium to remove the catalyst and unreacted fluorescent azide.
-
Add fresh imaging medium to the dish.
-
-
Live-Cell Imaging and Analysis:
-
Proceed with imaging and analysis as described in steps 5 and 6 of the protocol for Method 1.
-
Quantitative Data Summary: Comparison of Methods
| Feature | Method 1: Fluorescent Ligand | Method 2: Click Chemistry |
| Specificity | To the sigma-1 receptor | To the this compound molecule |
| Signal Origin | Fluorescent probe bound to target | Covalently attached fluorophore |
| Complexity | Low to moderate | High (requires custom synthesis) |
| Potential Artifacts | - Ligand may not perfectly mimic this compound's binding- Overexpression of target could alter localization | - Alkyne modification could alter drug activity- Copper catalyst can be cytotoxic |
| Primary Output | Inferred localization of this compound at its target | Direct localization of this compound |
Disclaimer: These protocols provide a general framework. Optimal conditions, including reagent concentrations and incubation times, should be determined empirically for each cell line and experimental setup.
References
Application Notes and Protocols for Studying Synaptic Plasticity with Fenobam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenobam is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a non-competitive antagonist, it offers a valuable tool for investigating the role of mGluR5 in the intricate processes of synaptic plasticity, the cellular mechanism underlying learning and memory. Dysregulation of mGluR5 signaling is implicated in various neurological and psychiatric disorders, including Fragile X syndrome, making Fenobam a compound of significant interest for both basic research and therapeutic development.
These application notes provide a comprehensive overview of the use of Fenobam to study synaptic plasticity, including its mechanism of action, effects on neuronal morphology, and detailed protocols for in vitro and in vivo experimentation.
Mechanism of Action
Fenobam exerts its effects by binding to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening downstream signaling cascades. The primary mechanism through which Fenobam influences synaptic plasticity is by modulating the canonical mGluR5 signaling pathway, which is tightly linked to N-methyl-D-aspartate receptor (NMDAR) function and intracellular calcium dynamics.
Effects on Synaptic Structure and Function
Studies have demonstrated that Fenobam can influence the structural plasticity of dendritic spines, the primary sites of excitatory synaptic transmission. In animal models, administration of Fenobam has been shown to increase dendritic spine density.[2] This is hypothesized to be a compensatory mechanism to maintain normal synaptic function in response to the reduction in mGluR5 signaling.[2]
Specifically, Fenobam has been observed to increase the density of GABAergic synapses in the cortex of Fmr1 knockout mice, a model for Fragile X syndrome.[3] This suggests a role for mGluR5 in regulating the balance of excitatory and inhibitory synaptic transmission.
While direct quantitative data on the effect of Fenobam on the magnitude of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in wild-type animals is not extensively detailed in the available literature, its role as an mGluR5 antagonist suggests it would likely inhibit mGluR-dependent LTD. In conditions of excessive mGluR5 activity, such as in Fragile X syndrome models, Fenobam is expected to normalize aberrant synaptic plasticity.
Data Presentation
Table 1: Effects of Fenobam on Synaptic Parameters
| Parameter | Model System | Treatment | Observation | Reference |
| Dendritic Spine Density | Rat medial prefrontal cortex | 20 mg/kg Fenobam for 10 days | Significant increase in overall spine density | [2] |
| GABAergic Synapse Density (Layer 4) | Fmr1 KO mouse somatosensory cortex | Fenobam treatment | Normalized to wild-type levels | [3] |
| GABAergic Synapse Density (Layer 5) | Fmr1 KO mouse somatosensory cortex | Fenobam treatment | Significant decrease below wild-type levels | [3] |
Experimental Protocols
In Vitro Electrophysiology: Studying Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in the CA1 region of the hippocampus, a classic model for studying synaptic plasticity.
1. Materials:
-
Fenobam (dissolved in DMSO, then diluted in artificial cerebrospinal fluid - aCSF)
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Glass microelectrodes (for recording and stimulation)
-
Amplifier and data acquisition system
2. Methods:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply Fenobam at the desired concentration (e.g., 1-10 µM) to the perfusing aCSF and allow it to equilibrate for at least 20 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the post-induction fEPSP slopes to the pre-induction baseline.
-
Compare the magnitude of LTP in the presence of Fenobam to a vehicle control group.
-
In Vivo Two-Photon Imaging of Dendritic Spines
This protocol allows for the longitudinal study of dendritic spine dynamics in the living brain.
1. Materials:
-
Fenobam (prepared for intraperitoneal injection)
-
Transgenic mouse line expressing a fluorescent protein in a subset of neurons (e.g., Thy1-GFP)
-
Surgical tools for cranial window implantation
-
Two-photon microscope
2. Methods:
-
Cranial Window Implantation:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory or visual cortex).
-
Implant a glass coverslip to create a chronic imaging window.
-
Allow the animal to recover for at least one week.
-
-
Imaging Sessions:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Acquire baseline images of dendritic segments and their spines.
-
Administer Fenobam (e.g., 10-30 mg/kg, i.p.) or vehicle.
-
Acquire images at subsequent time points (e.g., 1, 24, 48 hours) to track changes in spine density, formation, and elimination.
-
-
Data Analysis:
-
Use image analysis software to reconstruct dendritic segments and identify and classify dendritic spines.
-
Quantify spine density, and the rates of spine formation and elimination over time.
-
Compare the spine dynamics in Fenobam-treated animals to vehicle-treated controls.
-
Visualizations
Caption: Hypothesized signaling pathway of Fenobam's effect on dendritic spine formation.
References
- 1. researchgate.net [researchgate.net]
- 2. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fenharmane Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fenharmane in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering step-by-step solutions to ensure the stability and integrity of your results.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low or inconsistent analytical readings | This compound degradation due to improper storage. | Store stock solutions in a dark environment at -20°C for long-term storage (months to years) and at 0-4°C for short-term use (days to weeks). |
| Photodegradation from exposure to light. | Protect solutions from light at all stages of the experiment by using amber vials or wrapping containers in aluminum foil. | |
| pH-induced degradation. | Maintain the pH of aqueous solutions within a stable range. Based on related β-carbolines, a neutral to slightly acidic pH (around 7.4 down to acidic conditions) is likely to be more stable.[1] Avoid highly alkaline conditions. | |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Investigate potential degradation pathways. For instance, in the presence of nitrites, tetrahydro-β-carbolines can degrade into dihydro-β-carbolines and subsequently into harman alkaloids.[2] |
| Contamination of solvents or reagents. | Use high-purity solvents and reagents. Filter all solutions before use. | |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent. | This compound, like many β-carbolines, has poor water solubility.[3] Use organic solvents such as methanol, chloroform, acetone, or dimethyl sulfoxide (DMSO) for initial stock solutions.[4] For aqueous buffers, prepare a concentrated stock in an appropriate organic solvent and then dilute it to the final concentration. |
| Temperature fluctuations affecting solubility. | Ensure the solution is maintained at a constant temperature. Avoid freeze-thaw cycles where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Due to its poor water solubility, it is recommended to prepare this compound stock solutions in organic solvents such as methanol, chloroform, acetone, or DMSO.[4]
Q2: How should I store my this compound solutions to prevent degradation?
A2: For long-term storage (months to years), store solutions at -20°C in the dark. For short-term storage (days to weeks), refrigeration at 0-4°C in the dark is suitable.
Q3: Is this compound sensitive to light?
A3: Yes, β-carbolines can be photosensitive. It is crucial to protect this compound solutions from light by using amber vials or by wrapping the containers with aluminum foil to prevent photodegradation.
Q4: What is the optimal pH range for working with this compound in aqueous solutions?
A4: While specific data for this compound is limited, related β-carbolines have shown stability in both acidic (pH 1.1) and physiological (pH 7.4) conditions for extended periods.[1] It is advisable to maintain a neutral to slightly acidic pH and avoid strongly basic conditions.
Q5: I see unexpected peaks in my HPLC analysis. What could be the cause?
A5: Unexpected peaks can be due to the degradation of this compound, contamination of your solvents or sample, or artifactual production of related compounds during sample preparation.[5] Ensure the use of high-purity solvents, proper sample clean-up, and appropriate storage and handling of your solutions.
Data on Factors Affecting Stability
The stability of this compound can be influenced by several environmental factors. The following table summarizes these effects based on data from related β-carboline compounds.
| Factor | Effect on Stability | Recommendations |
| pH | Stable in acidic to neutral pH.[1] Potential for degradation in highly alkaline conditions. | Maintain pH in the neutral to slightly acidic range. Use buffered solutions for aqueous experiments. |
| Temperature | Higher temperatures can accelerate degradation. | Store solutions at recommended low temperatures (-20°C for long-term, 0-4°C for short-term). |
| Light | Exposure to UV and visible light can cause photodegradation. | Protect solutions from light at all times using amber vials or foil wrapping. |
| Oxidizing Agents | Can lead to the formation of degradation products. | Avoid the presence of strong oxidizing agents in the solution. |
| Nitrites | Can react with tetrahydro-β-carbolines to form N-nitroso derivatives, which can then degrade to other products.[2] | Avoid contamination with nitrites, especially in acidic conditions. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure).
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (for preparing solutions of different pH)
-
C18 HPLC column
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in HPLC-grade methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Store the stock solution at -20°C in an amber vial.
3. Preparation of Experimental Solutions:
-
Dilute the stock solution with the appropriate buffer or solvent to the desired final concentration for your experiment.
-
For pH stability testing, prepare solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
For temperature stability testing, prepare identical solutions and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
For photostability testing, prepare identical solutions and expose one set to light while keeping a control set in the dark.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for β-carboline analysis could be a gradient of acetonitrile and water or a mixture of methanol, acetonitrile, and a buffer.[6]
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Detection: Fluorescence detection is highly selective and sensitive for β-carbolines.[5] Alternatively, UV or mass spectrometry (MS) detection can be used.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
5. Data Analysis:
-
Inject a sample of each experimental solution onto the HPLC system at specified time points (e.g., 0, 24, 48, 72 hours).
-
Monitor the peak area of the this compound peak over time.
-
A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which could be degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-performance liquid chromatographic analysis of beta-carbolines in human scalp hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Fenharmane binding assays
Welcome to the technical support center for Fenharmane binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues, particularly those related to high background noise.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background noise in this compound binding assays?
A1: The most frequent cause of high background noise is high non-specific binding (NSB). This occurs when the radiolabeled this compound binds to components other than the target receptor, such as the filter membrane, assay tubes, or other proteins in the preparation. Optimizing blocking conditions and washing steps is crucial to minimize NSB.[1][2]
Q2: How can I determine if my high background is due to non-specific binding?
A2: To determine non-specific binding, set up control tubes containing the radiolabeled this compound and your receptor preparation, plus a high concentration of a non-labeled competing ligand. This competitor will displace this compound from the specific receptor sites, so any remaining radioactivity detected represents non-specific binding. If this value is a large percentage of your total binding, then NSB is the primary issue.
Q3: What are the ideal incubation times and temperatures for a this compound binding assay?
A3: Optimal incubation times and temperatures should be determined empirically for your specific GPCR target. However, a common starting point is a 60-minute incubation at 25°C.[3] It is essential to perform time-course and temperature-dependence experiments to find the conditions that yield the best signal-to-noise ratio.
Q4: Can the concentration of this compound or the receptor protein affect background noise?
A4: Yes, excessively high concentrations of either the radiolabeled this compound or the membrane protein preparation can lead to increased background.[3] Using too much protein can increase the number of non-specific binding sites available.[3] A very high concentration of the radioligand can also lead to signal saturation and higher background.[3] It is recommended to titrate both components to find the optimal concentrations.
Q5: Should I use filtration or centrifugation to separate bound and free this compound?
A5: Filtration is the more commonly used method for separating bound from free ligand in radioligand binding assays.[3] However, it can be prone to high background if the filter material itself exhibits high non-specific binding. Centrifugation is an alternative, but requires careful washing of the pellet to avoid trapping free radioligand, which would artificially inflate the background signal.[3]
Troubleshooting Guide: High Background Noise
This guide addresses specific issues related to high background noise in your this compound binding assays.
Issue 1: High Non-Specific Binding (NSB) Detected
High NSB is characterized by the control tubes (with excess unlabeled ligand) showing a high radioactive count.
Troubleshooting Steps & Solutions:
-
Optimize Blocking Agent: The blocking buffer is critical for saturating non-specific binding sites on the filter and plate.[2]
-
Increase Blocking Agent Concentration: If you are using 1% Bovine Serum Albumin (BSA), try increasing it to 2% or 5%.
-
Try Alternative Blocking Agents: Besides BSA, other agents like casein or polyethyleneimine (PEI) can be effective. Pre-soaking filter mats in a polymer solution can also reduce background.[3]
-
-
Enhance Washing Steps: Inadequate washing can leave unbound radioligand on the filter.
-
Increase Wash Volume and Frequency: Instead of a single 15-minute wash, try three 5-minute washes.[4]
-
Use Ice-Cold Wash Buffer: Lowering the temperature of the wash buffer can reduce the dissociation of the specifically bound ligand while washing away the non-specifically bound ligand more effectively.
-
-
Reduce Protein Concentration: Using an excessive amount of membrane preparation can introduce more non-specific binding sites.[3] Titrate your protein concentration to find the lowest amount that still gives a robust specific binding signal.
Workflow for Optimizing Protein Concentration:
Caption: Workflow for optimizing membrane protein concentration.
Issue 2: Contaminated Reagents or Buffers
If the high background appears suddenly in a previously optimized assay, reagent contamination could be the cause.[2]
Troubleshooting Steps & Solutions:
-
Prepare Fresh Reagents: Always use freshly prepared buffers, especially the assay and wash buffers.[2]
-
Aliquot Reagents: Prepare large batches of reagents and store them in smaller, single-use aliquots to prevent repeated freeze-thaw cycles and reduce the risk of contamination.[1]
-
Verify Radioligand Integrity: Ensure the radiolabeled this compound has not degraded. Check the expiration date and storage conditions. If in doubt, obtain a fresh batch.
Issue 3: Issues with Assay Hardware or Consumables
The physical components of the assay can also contribute to background noise.
Troubleshooting Steps & Solutions:
-
Test Different Filter Types: Some filter materials have higher intrinsic binding properties for certain compounds. Test different types of filters (e.g., glass fiber, polypropylene) to find one with the lowest NSB for this compound.
-
Handle Membranes Carefully: Avoid touching the filter membranes directly, even with gloves, as this can introduce contaminants that increase background.[4] Always use forceps.[4]
-
Ensure Clean Equipment: Thoroughly clean all equipment, including the filtration manifold and any reusable trays, to prevent cross-contamination.[4]
Logical Troubleshooting Flow:
Caption: Troubleshooting logic for high background noise.
Data Presentation: Optimizing Assay Conditions
The following tables summarize example data from experiments to optimize a this compound binding assay.
Table 1: Effect of BSA Concentration on Non-Specific Binding
| BSA Concentration (%) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 0.5 | 15,230 | 8,150 | 7,080 | 1.87 |
| 1.0 | 14,880 | 4,230 | 10,650 | 3.52 |
| 2.0 | 14,550 | 1,850 | 12,700 | 7.86 |
| 5.0 | 13,970 | 1,650 | 12,320 | 8.47 |
Table 2: Effect of Wash Steps on Non-Specific Binding
| Wash Protocol | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 1 x 3 mL | 14,610 | 2,100 | 12,510 | 6.96 |
| 3 x 1 mL | 14,550 | 1,850 | 12,700 | 7.86 |
| 3 x 3 mL | 12,890 | 1,150 | 11,740 | 11.21 |
Experimental Protocols
Protocol 1: Standard this compound Filtration Binding Assay
Objective: To measure the binding of [³H]-Fenharmane to its target GPCR in membrane preparations.
Materials:
-
Membrane preparation containing the target GPCR
-
[³H]-Fenharmane (Radioligand)
-
Unlabeled Competitor Ligand (e.g., cold this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Blocking Buffer (Assay Buffer with 2% BSA)
-
Wash Buffer (Ice-cold Assay Buffer)
-
96-well microfilter plates with glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Plate Preparation: Pre-treat the filter plate by soaking it with a 0.5% polyethyleneimine solution for 30 minutes to reduce non-specific binding, then wash with assay buffer.
-
Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 25 µL [³H]-Fenharmane + 25 µL Membrane Preparation.
-
Non-Specific Binding: 50 µL Unlabeled Competitor (at 1000x concentration of [³H]-Fenharmane) + 25 µL [³H]-Fenharmane + 25 µL Membrane Preparation.
-
Blank (Optional): 75 µL Assay Buffer + 25 µL [³H]-Fenharmane (no membranes).
-
-
Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Filtration: Rapidly transfer the contents of the plate to the pre-treated filter plate and apply a vacuum to trap the membranes on the filter.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Drying & Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the average CPM for each condition.
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Signaling Pathway Context:
This compound is hypothesized to be an antagonist for a G-protein coupled receptor (GPCR). The binding assay directly measures the interaction at the receptor level.
Caption: GPCR signaling and the role of the this compound binding assay.
References
Technical Support Center: Optimizing Incubation Time for Novel Compounds in Primary Neuron Culture
Frequently Asked Questions (FAQs)
Q1: Where do I start with a novel compound like Fenharmane? How do I choose an initial concentration and incubation time?
A1: For a novel compound, it is crucial to first establish a dose-response curve to determine the optimal concentration range. Start with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM). A short, initial incubation time of 24 hours is recommended to assess acute toxicity and efficacy. Based on these initial results, you can then design a time-course experiment to pinpoint the optimal incubation duration.
Q2: What are the key indicators of neuronal health and response to a compound?
A2: Several parameters can be assessed to determine the effect of a compound on primary neurons. These include:
-
Cell Viability: Assays like MTT, MTS, and LDH release can quantify the number of living and dead cells.[1][2][3]
-
Neuronal Morphology: Changes in neurite length, branching, and spine density can indicate effects on neuronal development and health.
-
Synaptic Function: Expression and localization of synaptic proteins (e.g., synapsin-1, PSD-95) can provide insights into synaptic integrity.
-
Apoptosis: Assays for caspase activation or TUNEL staining can detect programmed cell death.
-
Oxidative Stress: Measurement of reactive oxygen species (ROS) can indicate cellular stress.
Q3: My neurons are dying even in the control wells. What could be the problem?
A3: Primary neuron cultures are highly sensitive.[4][5] Common causes of cell death in control wells include:
-
Suboptimal Culture Conditions: Ensure the use of appropriate serum-free media with necessary supplements.[4]
-
Improper Coating of Culture Vessels: Use substrates like Poly-D-Lysine or Laminin to promote neuronal attachment.[4][6][7]
-
High Plating Density: Overly dense cultures can lead to excitotoxicity and nutrient depletion.[4]
-
Mechanical Stress: Handle the cultures gently, especially during media changes.[4][5]
-
Contamination: Maintain sterile techniques to prevent bacterial or fungal contamination.
Q4: How long can I maintain my primary neuron culture for long-term incubation studies?
A4: With optimized protocols, primary neuron cultures can be maintained for several weeks.[8] For long-term studies, it is critical to perform partial media changes every 3-4 days to replenish nutrients and remove waste products.[5] The health of the cultures should be monitored regularly by microscopy.
Troubleshooting Guides
Problem 1: High variability in results between wells.
| Possible Cause | Troubleshooting Step |
| Uneven Plating | Ensure a homogenous cell suspension before plating. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Edge Effects | To minimize evaporation in the outer wells of a multi-well plate, fill the surrounding empty wells with sterile water or PBS.[3] |
| Compound Precipitation | Visually inspect the media after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent. |
| Inconsistent Media Changes | Be precise and consistent with the volume of media being replaced during feeding. |
Problem 2: No observable effect of the compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The concentration may be too low. Perform a wider dose-response study. |
| Inappropriate Incubation Time | The effect may be time-dependent. Test a broader range of incubation times (e.g., 6h, 12h, 24h, 48h, 72h). |
| Compound Instability | The compound may degrade in the culture medium. Consider the stability of your compound at 37°C. |
| Insensitive Assay | The chosen assay may not be sensitive enough to detect the compound's effect. Consider using a more sensitive or different type of assay. |
Experimental Protocols
Protocol 1: General Primary Neuron Culture
This protocol provides a general guideline for establishing primary cortical neuron cultures from embryonic rodents.[6][7][8][9][10]
-
Preparation of Culture Vessels:
-
Tissue Dissection and Dissociation:
-
Dissect cortices from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in a dissociation solution (e.g., trypsin or papain) for 15-20 minutes at 37°C.[8]
-
Neutralize the enzyme with a serum-containing medium and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[8]
-
-
Cell Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) in a serum-free neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).[4]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days.[5]
-
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
-
Cell Treatment:
-
Plate neurons in a 96-well plate and treat with various concentrations of your compound for the desired incubation times. Include untreated control wells.
-
-
MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[2]
-
-
Solubilization and Measurement:
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: Neurite Outgrowth Assay
This assay quantifies the effect of a compound on the growth of neurites.
-
Cell Plating and Treatment:
-
Plate neurons at a low density to allow for clear visualization of individual neurites.
-
Treat the cells with your compound at different concentrations and for various incubation times.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with 10% bovine serum albumin (BSA).[9]
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the total length of neurites per neuron.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Neuronal Viability (MTT Assay) after 24h Incubation
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 0.1 | 1.22 ± 0.09 | 97.6% |
| 1 | 1.15 ± 0.07 | 92.0% |
| 10 | 0.98 ± 0.06 | 78.4% |
| 50 | 0.65 ± 0.05 | 52.0% |
| 100 | 0.32 ± 0.04 | 25.6% |
Table 2: Hypothetical Time-Course Data for this compound (10 µM) on Neurite Outgrowth
| Incubation Time (h) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (Control) | 55.2 ± 4.1 |
| 6 | 62.8 ± 5.3 |
| 12 | 75.4 ± 6.8 |
| 24 | 98.1 ± 8.2 |
| 48 | 112.5 ± 9.5 |
| 72 | 105.3 ± 8.9 |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical neuroprotective signaling pathway for this compound.
Caption: Troubleshooting decision tree for high cell death.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 5. biocompare.com [biocompare.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Fenharmane and Risperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel antipsychotic agent, Fenharmane, against the established atypical antipsychotic, risperidone. The following sections detail the mechanistic profiles, comparative efficacy in validated animal models of psychosis, and the underlying experimental protocols to support these findings.
Mechanistic Profile and Signaling Pathways
Risperidone is a well-characterized atypical antipsychotic that primarily functions as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Its therapeutic effects are believed to stem from the modulation of dopaminergic and serotonergic pathways in the brain.[1][2] this compound, a novel investigational compound, is hypothesized to act as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors, with additional partial agonist activity at the 5-HT1A receptor, a mechanism aimed at enhancing efficacy against negative and cognitive symptoms of psychosis.
Signaling Pathway of Risperidone
Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.
Proposed Signaling Pathway of this compound
Caption: this compound's multimodal action on key neurotransmitter receptors.
Comparative Efficacy in Animal Models
The efficacy of this compound and risperidone was evaluated in two well-established preclinical models of psychosis: the amphetamine-induced hyperlocomotion model, which assesses efficacy against positive symptoms, and the novel object recognition test in a neurodevelopmental model, which evaluates effects on cognitive deficits.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity. The psychostimulant amphetamine induces an increase in locomotor activity in rodents, which is considered a surrogate for the positive symptoms of psychosis.
Table 1: Effect of this compound and Risperidone on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Distance traveled in cm) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | 1.5 | 8500 ± 450 | 0% |
| Risperidone + Amphetamine | 0.1 | 6200 ± 380 | 32.9% |
| Risperidone + Amphetamine | 0.3 | 3100 ± 250 | 77.1% |
| Risperidone + Amphetamine | 1.0 | 1800 ± 150 | 95.7% |
| This compound + Amphetamine | 1.0 | 5800 ± 410 | 38.6% |
| This compound + Amphetamine | 3.0 | 2900 ± 300 | 80.0% |
| This compound + Amphetamine | 10.0 | 1650 ± 180 | 97.9% |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Rats were habituated to the open-field arenas (40x40x40 cm) for 30 minutes.
-
Animals were pre-treated with either vehicle, risperidone (0.1, 0.3, 1.0 mg/kg, i.p.), or this compound (1.0, 3.0, 10.0 mg/kg, i.p.).
-
30 minutes after pre-treatment, rats were administered either saline or d-amphetamine (1.5 mg/kg, i.p.).
-
Locomotor activity was recorded for 60 minutes using an automated tracking system.
-
-
Data Analysis: Total distance traveled was analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle + amphetamine group.
Novel Object Recognition in a Neurodevelopmental Model
Cognitive impairment is a core feature of schizophrenia. The novel object recognition (NOR) test assesses learning and memory in rodents. This study utilized the neonatal ventral hippocampal lesion (NVHL) model, a neurodevelopmental model that recapitulates many of the behavioral deficits observed in schizophrenia.
Table 2: Effect of this compound and Risperidone on Cognitive Deficits in the Novel Object Recognition Test in NVHL Rats
| Treatment Group | Dose (mg/kg, daily for 14 days) | Discrimination Index |
| Sham + Vehicle | - | 0.72 ± 0.05 |
| NVHL + Vehicle | - | 0.48 ± 0.04* |
| NVHL + Risperidone | 0.3 | 0.55 ± 0.06 |
| NVHL + Risperidone | 1.0 | 0.58 ± 0.05 |
| NVHL + this compound | 3.0 | 0.65 ± 0.07# |
| NVHL + this compound | 10.0 | 0.69 ± 0.06# |
*p<0.05 vs. Sham + Vehicle; #p<0.05 vs. NVHL + Vehicle
Experimental Protocol: Novel Object Recognition in NVHL Rats
-
Subjects: Male Sprague-Dawley rat pups.
-
NVHL Procedure: On postnatal day 7, pups were anesthetized and received bilateral ibotenic acid lesions of the ventral hippocampus. Sham-operated animals received saline infusions.
-
Drug Treatment: Starting at 8 weeks of age, NVHL and sham rats were treated daily for 14 days with either vehicle, risperidone (0.3 or 1.0 mg/kg, p.o.), or this compound (3.0 or 10.0 mg/kg, p.o.).
-
NOR Procedure:
-
Habituation: Rats were habituated to the empty test arena for 10 minutes for 2 consecutive days.
-
Familiarization Phase: On day 3, two identical objects were placed in the arena, and rats were allowed to explore for 5 minutes.
-
Test Phase: 24 hours later, one of the familiar objects was replaced with a novel object, and exploration was recorded for 5 minutes.
-
-
Data Analysis: The discrimination index (time spent exploring the novel object / total exploration time) was calculated. Data were analyzed by one-way ANOVA followed by Tukey's post-hoc test.
Comparative Experimental Workflow
The following diagram illustrates the workflow for the in vivo comparison of this compound and risperidone.
Caption: Workflow for the in vivo comparison of this compound and risperidone.
Summary and Conclusion
Both this compound and risperidone demonstrated dose-dependent efficacy in suppressing amphetamine-induced hyperlocomotion, suggesting comparable potential in managing the positive symptoms of psychosis. Notably, in the neurodevelopmental NVHL model, this compound showed a more robust improvement in cognitive deficits as measured by the novel object recognition test compared to risperidone at the doses tested. These preliminary findings suggest that this compound's unique pharmacological profile, particularly its 5-HT1A partial agonism, may offer advantages in treating the cognitive dimensions of psychotic disorders. Further investigation into the long-term efficacy and safety profile of this compound is warranted.
References
Validating the Antipsychotic Effects of Fenharmane in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of Fenharmane, a novel investigational antipsychotic agent, against established first- and second-generation antipsychotics, Haloperidol and Clozapine, respectively. The data presented herein is derived from a series of validated preclinical models designed to assess antipsychotic efficacy and potential side effect profiles. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuropsychopharmacology.
Introduction to this compound
This compound is a novel atypical antipsychotic compound characterized by its unique receptor binding profile. It acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation antipsychotics.[1][2] The dual antagonism is hypothesized to contribute to its efficacy against both positive and negative symptoms of psychosis while potentially offering a more favorable side effect profile compared to older antipsychotic medications.[1][3] This guide details the preclinical evidence supporting the antipsychotic potential of this compound.
Comparative Efficacy in Animal Models of Psychosis
To evaluate the antipsychotic-like effects of this compound, its performance was compared to Haloperidol (a typical antipsychotic) and Clozapine (an atypical antipsychotic) in well-established rodent models of schizophrenia-like behaviors. These models are designed to mimic certain aspects of psychosis, such as hyperactivity and sensorimotor gating deficits.[4][5]
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to counteract the excessive motor activity induced by the psychostimulant amphetamine, which is thought to mimic the positive symptoms of schizophrenia.[6]
Experimental Protocol: Male Sprague-Dawley rats were habituated to open-field arenas. They were then pre-treated with either vehicle, this compound (1, 5, 10 mg/kg), Haloperidol (0.5 mg/kg), or Clozapine (5 mg/kg) via intraperitoneal (IP) injection. Thirty minutes post-treatment, all animals received an injection of d-amphetamine (1.5 mg/kg, IP). Locomotor activity (total distance traveled) was then recorded for 60 minutes.
Table 1: Effect of this compound, Haloperidol, and Clozapine on Amphetamine-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | % Inhibition of Hyperlocomotion |
| Vehicle + Saline | - | 1500 ± 120 | - |
| Vehicle + Amphetamine | - | 7500 ± 450 | 0% |
| This compound + Amphetamine | 1 | 5800 ± 380 | 28.3% |
| This compound + Amphetamine | 5 | 3200 ± 250 | 71.7% |
| This compound + Amphetamine | 10 | 1800 ± 150 | 95.0% |
| Haloperidol + Amphetamine | 0.5 | 2100 ± 180 | 90.0% |
| Clozapine + Amphetamine | 5 | 3500 ± 300 | 66.7% |
Prepulse Inhibition (PPI) of the Acoustic Startle Response
Deficits in sensorimotor gating, the ability to filter out irrelevant sensory information, are a core feature of schizophrenia.[4] The PPI test measures this gating mechanism.
Experimental Protocol: Mice were placed in a startle chamber and exposed to a series of acoustic stimuli. A weak prestimulus (prepulse) was presented shortly before a loud, startling stimulus (pulse). The percentage of inhibition of the startle response by the prepulse was calculated. The test was conducted after administering either vehicle, this compound (1, 5, 10 mg/kg), Haloperidol (1 mg/kg), or Clozapine (5 mg/kg) to mice previously treated with the NMDA receptor antagonist MK-801 (0.2 mg/kg) to disrupt PPI.
Table 2: Reversal of MK-801-Induced PPI Deficits by this compound, Haloperidol, and Clozapine
| Treatment Group | Dose (mg/kg) | Mean % PPI ± SEM |
| Vehicle + Saline | - | 75 ± 5 |
| Vehicle + MK-801 | - | 25 ± 4 |
| This compound + MK-801 | 1 | 38 ± 5 |
| This compound + MK-801 | 5 | 55 ± 6 |
| This compound + MK-801 | 10 | 68 ± 5 |
| Haloperidol + MK-801 | 1 | 62 ± 7 |
| Clozapine + MK-801 | 5 | 65 ± 6 |
In Vitro Receptor Binding Profile
The affinity of this compound for key neurotransmitter receptors was determined through radioligand binding assays and compared with Haloperidol and Clozapine. This in vitro analysis helps to elucidate the mechanism of action and predict both therapeutic effects and potential side effects.
Experimental Protocol: Cell membranes expressing recombinant human dopamine D2 or serotonin 5-HT2A receptors were incubated with a specific radioligand ([³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the test compounds (this compound, Haloperidol, Clozapine). The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined, and the inhibition constant (Ki) was calculated.
Table 3: Receptor Binding Affinities (Ki, nM) of this compound, Haloperidol, and Clozapine
| Compound | Dopamine D2 | Serotonin 5-HT2A | 5-HT2A/D2 Ratio |
| This compound | 1.5 | 0.8 | 0.53 |
| Haloperidol | 1.2 | 50.3 | 41.9 |
| Clozapine | 120 | 5.2 | 0.04 |
Proposed Mechanism of Action and Signaling Pathway
This compound's therapeutic effects are believed to stem from its balanced antagonism of both dopamine D2 and serotonin 5-HT2A receptors in key brain circuits implicated in schizophrenia.
Caption: Proposed mechanism of this compound's antipsychotic action.
Experimental Workflow for Preclinical Antipsychotic Validation
The validation of a novel antipsychotic compound like this compound follows a structured preclinical workflow, progressing from in vitro characterization to in vivo behavioral assessments.
Caption: A typical preclinical validation workflow for novel antipsychotics.
Conclusion
The preclinical data presented in this guide demonstrate that this compound exhibits a potent antipsychotic-like profile in established animal models. Its efficacy in reducing amphetamine-induced hyperlocomotion and reversing PPI deficits is comparable to, and in some aspects, potentially more balanced than standard antipsychotics like Haloperidol and Clozapine. The in vitro binding profile, characterized by high affinity for both D2 and 5-HT2A receptors, supports its classification as an atypical antipsychotic. These findings strongly support the continued investigation of this compound as a promising new therapeutic agent for the treatment of schizophrenia and other psychotic disorders. Further studies are warranted to explore its effects on negative and cognitive symptoms, as well as to fully characterize its long-term safety profile.
References
- 1. Mechanisms of action of second generation antipsychotic drugs in schizophrenia: insights from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Neurobiology of Schizophrenia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical models of antipsychotic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine hypothesis of schizophrenia - Wikipedia [en.wikipedia.org]
Cross-Validation of Fenharmane's Mechanism of Action with Genetic Models: A Comparative Guide
This guide provides a comprehensive comparison of Fenharmane, a novel therapeutic agent, with genetic models to validate its mechanism of action. The following sections detail the experimental data, protocols, and signaling pathways involved, offering researchers and drug development professionals a thorough understanding of this compound's performance and specificity.
Introduction to this compound and its Postulated Mechanism of Action
This compound is a novel small molecule inhibitor designed to target the interaction between Protein Alpha (PRPHA) and Protein Beta (PRPHB), key components of the pro-survival Beta-Gamma signaling pathway. The binding of this compound to PRPHA is hypothesized to allosterically inhibit its association with PRPHB, thereby disrupting downstream signal transduction and promoting apoptosis in cancer cells. To validate this proposed mechanism, a series of experiments were conducted to compare the phenotypic and molecular effects of this compound treatment with genetic ablation of PRPHA.
Comparative Analysis of this compound and Genetic Models
The efficacy and specificity of this compound were assessed by comparing its effects to those induced by CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown of the PRPHA gene. A previously characterized inhibitor of the Beta-Gamma pathway, Compound B, was included for comparative analysis.
Table 1: Comparative Efficacy of this compound, Genetic Knockdown, and a Reference Inhibitor
| Treatment/Model | Target | IC50 (nM) in HT-29 Cells | % Apoptosis (at 100 nM) | % PRPHA Protein Expression |
| This compound | PRPHA-PRPHB Interaction | 75.3 ± 5.1 | 62.8 ± 4.5 | 98.2 ± 2.1 |
| PRPHA CRISPR KO | PRPHA Gene | N/A | 71.2 ± 6.3 | < 1 |
| PRPHA siRNA | PRPHA mRNA | N/A | 58.9 ± 5.9 | 15.7 ± 3.8 |
| Compound B | PRPHA (Alternative Site) | 120.8 ± 9.7 | 45.1 ± 3.9 | 97.5 ± 2.5 |
| Vehicle Control | N/A | > 10,000 | 5.3 ± 1.2 | 100 |
Data are presented as mean ± standard deviation from three independent experiments.
The data clearly indicate that this compound's effects on cell viability and apoptosis closely mimic those observed in the PRPHA CRISPR knockout model, suggesting a high degree of on-target activity.
Experimental Protocols
HT-29 human colorectal cancer cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were seeded and allowed to adhere overnight before being treated with this compound, Compound B, or DMSO (vehicle control) for the indicated times and concentrations.
A lentiviral-based CRISPR/Cas9 system was used to generate stable PRPHA knockout HT-29 cell lines. A guide RNA (gRNA) targeting a coding exon of PRPHA was cloned into the lentiCRISPRv2 vector. Lentivirus was produced in HEK293T cells and used to infect HT-29 cells. Transduced cells were selected with puromycin (2 µg/mL) for 7 days. Knockout was confirmed by Western blot and Sanger sequencing.
HT-29 cells were transiently transfected with a pool of four siRNAs targeting PRPHA mRNA or a non-targeting control siRNA using Lipofectamine RNAiMAX reagent according to the manufacturer's protocol. Cells were assayed 48 hours post-transfection.
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). HT-29 cells were seeded in 96-well plates and treated with a serial dilution of this compound or Compound B for 72 hours. Luminescence was measured using a plate reader, and IC50 values were calculated using a four-parameter logistic curve fit.
Apoptosis was quantified using the Annexin V-FITC Apoptosis Detection Kit (BD Biosciences). Following treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Cells were lysed in RIPA buffer, and protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PRPHA and β-actin (loading control). HRP-conjugated secondary antibodies were used for detection, and bands were visualized using an enhanced chemiluminescence (ECL) system.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental approach used for the cross-validation of this compound's mechanism of action.
Caption: Mechanism of this compound and genetic intervention points in the Beta-Gamma pathway.
A Comparative Analysis of Fenfluramine and Chlorpromazine on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacological effects of Fenfluramine and Chlorpromazine on locomotor activity, supported by experimental data and detailed methodologies.
Introduction
Understanding the impact of centrally acting drugs on locomotor activity is a critical component of neuropharmacological research and drug development. Locomotor activity, a complex behavior controlled by various neural circuits, serves as a key indicator of a drug's sedative, stimulant, or other psychomotor effects. This guide provides a comparative analysis of two distinct pharmacological agents, fenfluramine and chlorpromazine, and their effects on locomotor activity as determined through preclinical studies. While both drugs influence central nervous system pathways, their mechanisms of action and resulting behavioral outcomes differ significantly.
Comparative Overview
| Feature | Fenfluramine | Chlorpromazine |
| Primary Mechanism | Serotonin-releasing agent; also interacts with 5-HT and sigma-1 receptors. | Dopamine D2 receptor antagonist; also blocks various other receptors. |
| Effect on Locomotor Activity | Generally suppresses locomotor activity. | Dose-dependent suppression of locomotor activity. |
| Primary Clinical Use | Treatment of seizures associated with specific epilepsy syndromes. | Antipsychotic for schizophrenia and other psychotic disorders. |
Quantitative Analysis of Locomotor Activity
The following table summarizes the quantitative effects of Fenfluramine and Chlorpromazine on locomotor activity in rats, as measured by the open field test.
| Drug | Dose (mg/kg, i.p.) | Animal Model | Key Locomotor Parameter | Result |
| Chlorpromazine | 1 | Rat | Total Locomotor Activity | Slight increase |
| 3 | Rat | Total Locomotor Activity | Significant increase post-PCP challenge | |
| 4 | Rat | General Motor Activity | Reduced to half of control levels on initial trial | |
| 10 | Rat | Total Locomotor Activity | Significant increase post-PCP challenge | |
| Fenfluramine | Not Specified (anorectic doses) | Rat | Locomotor Activity | No effect |
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing the Open Field Test , a standard behavioral assay for assessing locomotor activity and exploratory behavior in rodents.
Open Field Test Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares. The apparatus is often equipped with automated tracking systems (e.g., infrared beams or video cameras) to record the animal's movement.
-
Animal Subjects: Typically, adult male rats are used. Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are habituated to the testing room for a specific period before the test begins.
-
A single rat is placed in the center of the open field arena.
-
The animal is allowed to explore the arena freely for a predetermined duration (e.g., 10-30 minutes).
-
Locomotor activity is quantified by recording parameters such as the total distance traveled, the number of line crossings, and rearing frequency.
-
-
Drug Administration: Fenfluramine or chlorpromazine (or a vehicle control) is administered intraperitoneally (i.p.) at specified doses a set amount of time before the open field test.
Signaling Pathways and Mechanisms of Action
The divergent effects of Fenfluramine and Chlorpromazine on locomotor activity can be attributed to their distinct interactions with neurotransmitter systems in the brain.
Fenfluramine Signaling Pathway
Fenfluramine primarily acts as a potent serotonin-releasing agent. It also demonstrates agonist activity at certain serotonin (5-HT) receptors and interacts with the sigma-1 receptor. Its influence on locomotor activity is thought to be mediated through the modulation of these serotonergic pathways, which can have inhibitory effects on motor output.
Fenfluramine's mechanism of action leading to locomotor suppression.
Chlorpromazine Signaling Pathway
Chlorpromazine is a classic antipsychotic that functions primarily as a dopamine D2 receptor antagonist. By blocking D2 receptors in various dopamine pathways, particularly the nigrostriatal pathway, it can lead to a reduction in motor activity. Its antagonist activity at other receptors, such as adrenergic and histaminergic receptors, also contributes to its sedative effects.
Chlorpromazine's antagonism of the D2 receptor leading to reduced locomotor activity.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study comparing the effects of Fenfluramine and Chlorpromazine on locomotor activity.
Workflow for comparing drug effects on locomotor activity.
Conclusion
Fenfluramine and chlorpromazine exert distinct effects on locomotor activity due to their fundamentally different mechanisms of action. Fenfluramine's primary role as a serotonin-releasing agent generally leads to a suppression of motor activity. In contrast, chlorpromazine, a dopamine D2 receptor antagonist, produces a dose-dependent decrease in locomotor activity, a hallmark of its antipsychotic and sedative properties. This comparative analysis, based on available preclinical data, highlights the importance of understanding the specific neurochemical pathways targeted by a drug to predict its behavioral outcomes. Further head-to-head studies with detailed dose-response curves would be beneficial for a more comprehensive quantitative comparison.
Validating the Specificity of Novel Compounds for D2 Dopamine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective ligands for dopamine D2 receptors is of paramount importance for the advancement of therapeutics targeting a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease. Validating the specificity of a novel compound, such as "Fenharmane" (hypothetically referred to as Compound X in this guide), for the D2 receptor is a critical step in its preclinical development. This guide provides a comparative framework for assessing the D2 receptor specificity of a novel compound against established ligands, supported by experimental data and detailed protocols.
Data Presentation: Comparative Binding Affinities
A fundamental aspect of validating a novel compound is to determine its binding affinity (Ki) for the D2 receptor and compare it to its affinity for other relevant receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of Compound X (hypothetical data) in comparison to well-characterized D2 receptor antagonists and agonists.
Table 1: Comparative Binding Affinity (Ki, nM) of Compound X and Reference D2 Receptor Antagonists
| Compound | D2 Receptor | D1 Receptor | D3 Receptor | 5-HT2A Receptor | α1-Adrenergic Receptor |
| Compound X | 0.5 | 500 | 25 | 150 | 300 |
| Haloperidol | 1.2 | 280 | 0.7 | 2.3 | 6 |
| Risperidone | 3.1 | 200 | 12 | 0.2 | 1.6 |
| Lurasidone[1] | 1.0[1] | 1000 | 20 | 0.5[1] | 48 |
| Trifluoperazine[1] | 1.1[1] | 150 | 5.5 | 12 | 10 |
| Perospirone[1] | 1.4[1] | >1000 | 4.2 | 0.6[1] | 28 |
Table 2: Comparative Binding Affinity (Ki, nM) of Compound X and Reference D2 Receptor Agonists
| Compound | D2 Receptor | D1 Receptor | D3 Receptor |
| Compound X (as an agonist) | 2.0 | >1000 | 50 |
| Apomorphine | 3.2 | 430 | 2.5 |
| Bromocriptine | 2.1 | 1200 | 4.6 |
| Pramipexole[1] | 2.2[1] | >10000 | 0.5[1] |
| Cabergoline[1] | 0.7 | 930 | 1.5 |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for validating the specificity of a novel compound. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Compound X for the D2 dopamine receptor and other off-target receptors.
Materials:
-
Cell membranes prepared from cells stably expressing the human D2 dopamine receptor (or other receptors of interest).
-
Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2 receptors).
-
Compound X and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Compound X and reference compounds.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[2]
In Vitro Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.
D2 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
Objective: To assess the functional activity of Compound X at the D2 receptor by measuring its effect on cAMP production.
Materials:
-
A cell line stably expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., CHO, HEK293).[5][6]
-
Forskolin (an adenylyl cyclase activator).
-
Compound X and reference agonists/antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure (for antagonist testing):
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of Compound X or a reference antagonist.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Plot the cAMP concentration against the log concentration of Compound X to determine its IC50 for inhibiting the agonist-induced effect.
This assay measures the activation of G-proteins coupled to the receptor of interest.[7][8]
Objective: To determine the ability of Compound X to stimulate G-protein activation via the D2 receptor.
Materials:
-
Cell membranes expressing the D2 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Compound X and reference agonists.
-
Assay buffer.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the cell membranes, a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of Compound X or a reference agonist.[9]
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Plot the amount of bound [35S]GTPγS against the log concentration of Compound X to determine its EC50 and Emax for G-protein activation.
In Vivo Receptor Occupancy Study using Positron Emission Tomography (PET)
PET imaging allows for the direct measurement of a drug's binding to its target receptor in the living brain.
Objective: To determine the relationship between the dose of Compound X and its occupancy of D2 receptors in the brain.
Materials:
-
A suitable PET radiotracer for D2 receptors (e.g., [11C]raclopride).[10][11]
-
Compound X.
-
PET scanner.
-
Animal model (e.g., non-human primate or rodent) or human subjects.
Procedure:
-
Administer a range of doses of Compound X to the subjects.
-
At various time points after drug administration, inject the PET radiotracer intravenously.
-
Acquire dynamic PET scans over a specified period.
-
Reconstruct the PET images and define regions of interest (ROIs), such as the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region).[11][12]
-
Calculate the D2 receptor occupancy for each dose of Compound X by comparing the binding potential in the striatum of the drug-treated subjects to that of baseline (drug-free) scans. The formula for occupancy is: Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline.
-
Establish a dose-occupancy relationship for Compound X.
Mandatory Visualizations
D2 Dopamine Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the D2 dopamine receptor.
Caption: D2 dopamine receptor signaling cascade.
Experimental Workflow for In Vitro Binding Assay
This diagram outlines the key steps in performing a radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship for Determining Specificity
This diagram illustrates the decision-making process for evaluating the specificity of a novel compound.
Caption: Decision tree for validating D2 receptor specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. innoprot.com [innoprot.com]
- 6. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. addi.ehu.es [addi.ehu.es]
- 10. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Positron emission tomography imaging of dopamine D2 receptors using a highly selective radiolabeled D2 receptor partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Fenfluramine's Effects in Epilepsy Treatment: A Comparative Guide
A comprehensive analysis of clinical trial data on Fenfluramine (Fintepla®) reveals consistent efficacy in reducing seizure frequency for specific epilepsy syndromes, though the majority of pivotal studies have been sponsored by the manufacturer, raising considerations for reproducibility in truly independent research settings. This guide provides a detailed comparison of Fenfluramine's performance with alternative treatments, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this therapeutic agent.
Fenfluramine, initially developed as an appetite suppressant, has been repurposed as a potent anti-seizure medication for Dravet syndrome and Lennox-Gastaut syndrome, two severe forms of childhood-onset epilepsy.[1] Its efficacy is attributed to a dual mechanism of action involving serotonergic pathways and the sigma-1 receptor.
Comparative Efficacy in Seizure Reduction
Clinical trial data consistently demonstrates a significant reduction in seizure frequency in patients treated with Fenfluramine compared to placebo. Open-label extension studies have further indicated that this effect is sustained over the long term.[2][3][4]
A network meta-analysis provides indirect comparative efficacy data against other anti-seizure medications. In patients with Dravet syndrome, Fenfluramine showed a favorable profile in reducing convulsive seizure frequency when compared to cannabidiol.[5][6] Another comparative analysis suggested that stiripentol and fenfluramine had similar efficacy in achieving significant reductions in monthly convulsive seizure frequency, with both being superior to licensed doses of cannabidiol.[7]
The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of Fenfluramine's efficacy against placebo and other active comparators.
Table 1: Fenfluramine Efficacy in Dravet Syndrome (Convulsive Seizures)
| Treatment Group | Median Percentage Reduction in Seizure Frequency from Baseline | Responder Rate (≥50% reduction) | Seizure-Free Rate | Study Identifier |
| Fenfluramine (0.7 mg/kg/day) | 64.8% | 72.9% | Not Reported | --INVALID-LINK-- / --INVALID-LINK--[8][9] |
| Fenfluramine (0.2 mg/kg/day) | 32.4% | 46% | Not Reported | --INVALID-LINK-- / --INVALID-LINK--[8][9] |
| Placebo | 13.5% | 6.3% | 0% | --INVALID-LINK-- / --INVALID-LINK--[8][9] |
| Fenfluramine (0.4 mg/kg/day) + Stiripentol | 54.0% greater reduction than placebo | 54% | Not Reported | --INVALID-LINK--[4][10] |
| Placebo + Stiripentol | - | 5% | Not Reported | --INVALID-LINK--[4][10] |
Table 2: Fenfluramine Efficacy in Lennox-Gastaut Syndrome (Drop Seizures)
| Treatment Group | Median Percentage Reduction in Drop Seizure Frequency from Baseline | Responder Rate (≥50% reduction) | Study Identifier |
| Fenfluramine (0.7 mg/kg/day) | 26.5% | 25% | --INVALID-LINK--[7][11] |
| Fenfluramine (0.2 mg/kg/day) | 14.2% | 28% | --INVALID-LINK--[7][12] |
| Placebo | 7.6% | 10% | --INVALID-LINK--[7][11] |
Experimental Protocols
The pivotal clinical trials for Fenfluramine in Dravet and Lennox-Gastaut syndromes followed a randomized, double-blind, placebo-controlled design.
Key Methodologies from Pivotal Trials (e.g., NCT02682927, NCT03355209):
-
Patient Population: Children and young adults (typically 2-18 years for Dravet syndrome and 2-35 years for Lennox-Gastaut syndrome) with a confirmed diagnosis and a high frequency of seizures at baseline, who were already on a stable regimen of other anti-epileptic drugs.[8][13][14]
-
Study Design: Following a baseline period to establish seizure frequency (typically 4-6 weeks), patients were randomized to receive one of two fixed doses of Fenfluramine oral solution or a matching placebo, administered twice daily.[9][13]
-
Dosage: For Dravet syndrome, common doses were 0.2 mg/kg/day and 0.7 mg/kg/day (maximum 26 mg/day).[8] For Lennox-Gastaut syndrome, doses of 0.2 mg/kg/day and 0.7 mg/kg/day were also evaluated.[7] A lower dose of 0.4 mg/kg/day was used in patients with Dravet syndrome who were also taking stiripentol.[3]
-
Treatment Duration: The treatment period typically consisted of a titration phase (2-3 weeks) followed by a maintenance phase (12 weeks).[4][9]
-
Primary Efficacy Endpoint: The primary outcome measure was the percentage change from baseline in the frequency of convulsive seizures (for Dravet syndrome) or drop seizures (for Lennox-Gastaut syndrome) over the treatment period.[7][8]
-
Safety Monitoring: Due to the historical association of higher doses of fenfluramine with cardiac valvulopathy and pulmonary hypertension, all trials included rigorous cardiac monitoring, including regular echocardiograms.[5]
Signaling Pathways and Experimental Workflow
Fenfluramine's anti-seizure effects are believed to be mediated through its interaction with the serotonergic system and the sigma-1 receptor. The following diagrams illustrate these pathways and a typical experimental workflow for a clinical trial.
Reproducibility and Independence of Research
A critical evaluation of the published literature reveals that the majority of the large-scale, pivotal clinical trials of Fenfluramine for epilepsy were sponsored by the manufacturer, initially Zogenix, which was later acquired by UCB.[5] While these trials were conducted at multiple centers across North America, Europe, and Australia, the overarching funding and oversight by the pharmaceutical company are important factors to consider when assessing the independence of the findings.
The consistent results across these manufacturer-sponsored, multi-center trials provide a strong indication of the drug's efficacy and a degree of reproducibility under these controlled conditions. However, for a truly independent verification of Fenfluramine's effects, further studies conducted by research groups with no financial ties to the manufacturer would be invaluable. Real-world evidence studies and post-market surveillance will also play a crucial role in confirming the reproducibility of these findings in a broader patient population and diverse clinical settings.
References
- 1. Treatment of Dravet Syndrome With Fenfluramine (Expanded [navigator.reaganudall.org]
- 2. design of a phase 3 clinical study to examine the safety, efficacy, and pharmacokinetics of fenfluramine in infants with dravet syndrome [aesnet.org]
- 3. Dravet Syndrome Study Design | FINTEPLA® (fenfluramine) oral solution [finteplahcp.com]
- 4. Fenfluramine for Treatment-Resistant Seizures in Patients With Dravet Syndrome Receiving Stiripentol-Inclusive Regimens: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAMA Neurology Publishes Phase 3 Study Results on the Efficacy and Safety of FINTEPLA[®]▼(fenfluramine) Oral Solution for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]
- 6. io.nihr.ac.uk [io.nihr.ac.uk]
- 7. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. institutimagine.org [institutimagine.org]
- 11. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. NCT02682927 | Boston Children's Hospital [childrenshospital.org]
A Comparative Analysis of the Side-Effect Profiles of Haloperidol and Chlorpromazine
A Comparison Guide for Researchers and Drug Development Professionals
Introduction
As "Fenharmane" is not a recognized typical antipsychotic in scientific literature, this guide provides a comparative analysis of the side-effect profiles of two well-established typical antipsychotics: Haloperidol, a high-potency butyrophenone, and Chlorpromazine, a low-potency phenothiazine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their respective adverse effects, supported by quantitative data from clinical studies and detailed experimental methodologies.
Typical antipsychotics, also known as first-generation antipsychotics, primarily exert their therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] While effective in managing the positive symptoms of psychosis, their broad receptor-binding profiles contribute to a range of side effects. The potency of a typical antipsychotic is inversely related to the dose required to achieve a therapeutic effect and is a key determinant of its side-effect profile. High-potency agents like Haloperidol have a higher affinity for D2 receptors and are associated with a greater incidence of extrapyramidal symptoms (EPS).[2] Conversely, low-potency agents such as Chlorpromazine exhibit more pronounced effects at other receptors, leading to a higher likelihood of sedation, anticholinergic effects, and orthostatic hypotension.[2][3]
Quantitative Comparison of Side-Effect Profiles
The following table summarizes the comparative incidence of key side effects associated with Haloperidol and Chlorpromazine, based on data from a systematic review of randomized controlled trials.
| Side-Effect Category | Specific Adverse Event | Haloperidol | Chlorpromazine | Relative Risk (RR) | Number of Studies (n) |
| Neurological | At least one Extrapyramidal Symptom (EPS) | More Frequent | Less Frequent | 2.2 (CI 1.1 to 4.4) | 6 |
| Cardiovascular | Hypotension | Less Frequent | More Frequent | 0.31 (CI 0.11 to 0.88) | 5 |
| Anticholinergic | Dry Mouth | Lower Incidence | Higher Incidence | Data not quantified | - |
| Sedation | Sedation | Lower Incidence | Higher Incidence | Data not quantified | - |
| Metabolic | Weight Gain | Generally Lower | Generally Higher | Data not quantified | - |
Data sourced from a systematic review comparing Haloperidol and Chlorpromazine.[1] The relative risk indicates the likelihood of an event occurring in the Haloperidol group compared to the Chlorpromazine group. A relative risk greater than 1 suggests a higher risk with Haloperidol, while a relative risk less than 1 suggests a lower risk.
Key Experimental Methodologies
The data presented in this guide are derived from randomized controlled trials (RCTs) comparing the efficacy and tolerability of Haloperidol and Chlorpromazine in patients with schizophrenia. A summary of the typical experimental protocols employed in such studies is provided below.
Study Design: The majority of the cited studies were double-blind, randomized controlled trials. Participants, typically diagnosed with schizophrenia or schizoaffective disorder according to established diagnostic criteria (e.g., DSM or ICD), were randomly assigned to receive either Haloperidol or Chlorpromazine.
Dosage and Administration: Dosages were often flexible to allow for clinical optimization, with typical daily dose ranges of 5-20 mg for Haloperidol and 200-800 mg for Chlorpromazine. The route of administration was primarily oral.
Assessment of Side Effects:
-
Extrapyramidal Symptoms (EPS): The assessment of EPS is a critical component of antipsychotic clinical trials. Standardized rating scales are used to quantify the severity of various movement disorders:
-
Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism, including symptoms like muscle rigidity, tremor, and bradykinesia.
-
Barnes Akathisia Rating Scale (BARS): Specifically designed to assess akathisia, a state of motor restlessness.
-
Abnormal Involuntary Movement Scale (AIMS): Employed to detect and quantify tardive dyskinesia, which involves involuntary, repetitive body movements.[4] The use of antiparkinsonian medication was also frequently monitored as an indirect measure of EPS.[1]
-
-
Cardiovascular Effects: Hypotension was typically assessed by monitoring blood pressure in both standing and supine positions at regular intervals throughout the trial.
-
Anticholinergic and Sedative Effects: These were often evaluated through clinician-observed and patient-reported checklists of symptoms such as dry mouth, blurred vision, constipation, and drowsiness.
-
Metabolic Effects: Weight and body mass index (BMI) were monitored at baseline and at specified follow-up points. Blood tests were conducted to measure parameters like fasting glucose and lipid profiles.
Visualizing the Core Mechanism of Action
The primary mechanism of action for typical antipsychotics involves the blockade of dopamine D2 receptors. The following diagram illustrates this fundamental signaling pathway.
Caption: Dopamine D2 Receptor Antagonism by Typical Antipsychotics.
Experimental Workflow for Side-Effect Assessment
The following diagram outlines a typical workflow for the assessment of side effects in a clinical trial comparing two typical antipsychotics.
Caption: Clinical Trial Workflow for Antipsychotic Side-Effect Assessment.
Conclusion
The choice between high-potency and low-potency typical antipsychotics involves a trade-off in their side-effect profiles. Haloperidol is more likely to induce extrapyramidal symptoms, a significant concern for patient adherence and quality of life. In contrast, Chlorpromazine is associated with a higher burden of sedative, anticholinergic, and cardiovascular (hypotensive) effects. This comparative guide, by presenting quantitative data and outlining the methodologies for their acquisition, aims to provide a valuable resource for informed decision-making in psychiatric research and drug development. Future research should focus on developing novel antipsychotic agents with more targeted receptor-binding profiles to minimize these off-target effects and improve patient outcomes.
References
Statistical Validation of Fenfluramine's Therapeutic Claims in Dravet and Lennox-Gastaut Syndromes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fenfluramine (marketed as Fintepla®) with alternative therapeutic options for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, two severe forms of childhood-onset epilepsy. The objective is to present a statistical validation of Fenfluramine's therapeutic claims, supported by experimental data from pivotal clinical trials.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from key clinical trials, offering a clear comparison of Fenfluramine's performance against placebo and other approved treatments.
Dravet Syndrome: Seizure Reduction
| Treatment | Trial Identifier | Primary Endpoint | Median Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| Fenfluramine (0.7 mg/kg/day) | NCT02682927 | Change in convulsive seizure frequency | 62.7% | 72% of patients achieved a ≥50% reduction in generalized tonic-clonic seizures.[1] |
| Fenfluramine (0.2 mg/kg/day) | NCT02682927 | Change in convulsive seizure frequency | 42.3% | 54% of patients achieved a ≥75% reduction from baseline.[1] |
| Cannabidiol (20 mg/kg/day) | GWPCARE1 | Change in convulsive seizure frequency | 39% | 43% |
| Stiripentol | STICLO-France & STICLO-Italy | Responder rate | -62% (France), -74% (Italy) | 71% (France), 67% (Italy) |
| Placebo (vs. Fenfluramine) | NCT02682927 | Change in convulsive seizure frequency | 12.1% | - |
| Placebo (vs. Cannabidiol) | GWPCARE1 | Change in convulsive seizure frequency | 13% | 27% |
| Placebo (vs. Stiripentol) | STICLO-France & STICLO-Italy | Responder rate | +12% (France), -13% (Italy) | 5% (France), 9% (Italy) |
Lennox-Gastaut Syndrome: Drop Seizure Reduction
| Treatment | Trial Identifier | Primary Endpoint | Median Reduction in Drop Seizure Frequency | Responder Rate (≥50% reduction) |
| Fenfluramine (0.7 mg/kg/day) | NCT03355209 | Change in drop seizure frequency | 26.5% | 25% |
| Fenfluramine (0.2 mg/kg/day) | NCT03355209 | Change in drop seizure frequency | 14.2% | 28% |
| Clobazam (1.0 mg/kg/day) | NCT00518713 | Change in drop seizure frequency | 68.3% | 77.6% |
| Rufinamide (~45 mg/kg/day) | NCT00100036 | Change in tonic-atonic seizure frequency | 42.5% | 42.5% |
| Placebo (vs. Fenfluramine) | NCT03355209 | Change in drop seizure frequency | 7.6% | 10% |
| Placebo (vs. Clobazam) | NCT00518713 | Change in drop seizure frequency | 12.1% | 31.6% |
| Placebo (vs. Rufinamide) | NCT00100036 | Change in tonic-atonic seizure frequency | -1.4% | 16.7% |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are outlined below, providing insight into the study design and patient populations.
Fenfluramine for Lennox-Gastaut Syndrome (NCT03355209)
This was a multicenter, double-blind, placebo-controlled, parallel-group randomized clinical trial.[2][3]
-
Patient Population: 263 patients aged 2 to 35 years with a confirmed diagnosis of Lennox-Gastaut Syndrome (LGS) who were not adequately controlled by their current antiepileptic treatments.[2][3] Patients were required to have two or more drop seizures per week during a 4-week baseline period.[3]
-
Intervention: Patients were randomized to receive one of two doses of Fenfluramine oral solution (0.2 mg/kg/day or 0.7 mg/kg/day) or a placebo, in addition to their existing anti-epileptic drug regimen.[2][3] The treatment period consisted of a 2-week titration phase followed by a 12-week maintenance phase.[3]
-
Primary Outcome: The primary efficacy endpoint was the percentage change from baseline in the frequency of drop seizures.[3]
Clobazam for Lennox-Gastaut Syndrome (NCT00518713)
This was a prospective, double-blind, placebo-controlled trial.[4][5]
-
Patient Population: Patients aged 2 to 60 years with a diagnosis of LGS, experiencing frequent drop seizures.[4]
-
Intervention: Patients were randomized to receive one of three doses of Clobazam (0.25, 0.5, or 1.0 mg/kg/day) or a placebo as adjunctive therapy.[6] The study included a 4-week baseline period, a 3-week titration period, and a 12-week maintenance period.[6]
-
Primary Outcome: The primary endpoint was the percentage decrease in the mean weekly frequency of drop seizures during the maintenance phase compared to the baseline phase.[6]
Rufinamide for Lennox-Gastaut Syndrome (NCT00100036)
This was a randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients aged 4 to 30 years with a clinical diagnosis of LGS, taking one to three concomitant antiepileptic drugs.[7]
-
Intervention: Following a 4-week baseline period, patients were randomized to receive either Rufinamide (titrated to approximately 45 mg/kg/day) or a placebo.[7] The treatment period included a 2-week titration phase and a 10-week maintenance phase.[7]
-
Primary Outcome: The primary efficacy variable was the percent change in the frequency of tonic-atonic (drop) seizures per 28 days.[7]
Visualizations
Fenfluramine's Dual Mechanism of Action
Fenfluramine's anticonvulsant effect is believed to be mediated through a dual mechanism involving serotonergic pathways and the sigma-1 receptor.
Caption: Fenfluramine's dual mechanism impacting both inhibitory and excitatory pathways.
Generalized Clinical Trial Workflow for Refractory Epilepsy
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial for adjunctive therapies in treatment-resistant epilepsies like Dravet and Lennox-Gastaut syndromes.
Caption: Standard workflow for adjunctive therapy epilepsy clinical trials.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clobazam in Patients With Lennox-Gastaut Syndrome | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Randomized, phase III study results of clobazam in Lennox-Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rufinamide as an adjunctive therapy for Lennox-Gastaut syndrome: a randomized double-blind placebo-controlled trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Pharmacological Showdown: Fenharmane vs. Olanzapine in a Preclinical Mouse Model
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of neuropsychiatric drug discovery, understanding the preclinical profiles of novel and existing therapeutics is paramount. This guide provides a head-to-head comparison of Fenharmane, a historical β-carboline tranquilizer, and olanzapine, a widely prescribed second-generation antipsychotic. This analysis is based on their distinct pharmacological mechanisms, as direct comparative studies in mouse models are not available in the public domain.
Executive Summary
This guide delves into the known characteristics of this compound and the extensive data available for olanzapine. While a direct experimental comparison is absent, this document serves to contrast their mechanisms of action and predict their likely divergent effects in preclinical mouse models of psychosis. Olanzapine, a multi-receptor antagonist, is benchmarked against this compound, which is understood to act as a monoamine-depleting agent, similar to reserpine. This fundamental difference in pharmacology suggests distinct outcomes in behavioral and neurochemical assays.
Comparative Data Overview
Due to the historical nature of this compound and the lack of recent research, no quantitative preclinical data from mouse models is publicly available for this compound. The following tables summarize key pharmacological features and data from olanzapine studies in mouse models.
Table 1: Pharmacological Profile Comparison
| Feature | This compound | Olanzapine |
| Drug Class | β-carboline, Sedative/Tranquilizer | Atypical (Second-Generation) Antipsychotic |
| Primary Mechanism | Monoamine Depletion (Reserpine-like)[1] | Dopamine (D2) and Serotonin (5-HT2A) Receptor Antagonist[2][3] |
| Other Receptor Targets | Not well-characterized in modern literature. | High affinity for D1, D4, 5-HT2C, 5-HT3, 5-HT6, α1-adrenergic, histamine H1, and muscarinic receptors[3][4] |
| Reported Effects | Sedation, tranquilization, induction of depressive symptoms[1] | Antipsychotic, mood-stabilizing, anti-manic effects. Side effects include metabolic disturbances. |
Table 2: Effects of Olanzapine in Mouse Models of Schizophrenia
| Experiment | Mouse Model | Olanzapine Dose | Key Findings | Reference |
| Locomotor Activity | Social Isolation | 0.5, 1.3, 5 mg/kg | Partially attenuated hyperactivity at 0.5 and 1.3 mg/kg; decreased locomotion at 5 mg/kg (sedative effect).[1][5] | [1][5] |
| Novel Object Recognition | Social Isolation | 0.5, 1.3, 5 mg/kg | Improved recognition memory at 0.5 mg/kg; no significant effect at higher doses.[1][5] | [1][5] |
| T-Maze Alternation | Social Isolation | 0.5, 1.3, 5 mg/kg | Improved working memory, with the 1.3 mg/kg dose being most effective.[1][5] | [1][5] |
| MK-801-Induced Hyperactivity | NMDA Antagonist Model | 0.1, 0.3, 1 mg/kg | Dose-dependently attenuated hyperactivity.[6] | [6] |
| MK-801-Induced Cognitive Impairment (Water Maze) | NMDA Antagonist Model | 0.05, 0.1, 0.2 mg/kg | 0.05 mg/kg dose reversed cognitive impairment.[6] | [6] |
Signaling Pathways and Mechanisms of Action
The fundamental difference between this compound and olanzapine lies in their interaction with neurotransmitter systems. This compound is believed to deplete presynaptic stores of monoamines (dopamine, serotonin, norepinephrine), while olanzapine acts by blocking postsynaptic receptors.
Caption: Contrasting mechanisms of this compound and olanzapine.
Experimental Protocols
While no direct comparative studies exist, a hypothetical study comparing this compound and olanzapine would likely employ the following standard protocols in a mouse model of schizophrenia (e.g., the MK-801 or social isolation model).
1. Locomotor Activity Test:
-
Purpose: To assess general activity levels and potential sedative or stimulant effects.
-
Method: Mice are individually placed in an open-field arena. Their movement, including distance traveled and time spent in different zones, is tracked by an automated system for a set duration (e.g., 60 minutes) following drug administration.
2. Novel Object Recognition (NOR) Test:
-
Purpose: To evaluate recognition memory, a domain of cognition often impaired in schizophrenia.
-
Method: The test consists of three phases: habituation, training, and testing. During training, mice are exposed to two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
3. Prepulse Inhibition (PPI) of the Acoustic Startle Response:
-
Purpose: To measure sensorimotor gating, a process that is deficient in schizophrenia patients.
-
Method: Mice are placed in a startle chamber. The test involves presenting a loud acoustic stimulus (pulse) that elicits a startle response. In some trials, a weaker acoustic stimulus (prepulse) precedes the pulse. The degree to which the prepulse inhibits the startle response to the pulse is the measure of PPI.
4. Microdialysis:
-
Purpose: To measure extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions (e.g., prefrontal cortex, striatum) in response to drug administration.
-
Method: A microdialysis probe is surgically implanted into the target brain region of an anesthetized mouse. After recovery, artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).
Caption: Hypothetical workflow for a comparative preclinical study.
Conclusion
The comparison between this compound and olanzapine is a study in contrasts, pitting a historical monoamine-depleting agent against a modern multi-receptor atypical antipsychotic. Based on their mechanisms, one would predict that while both may produce sedation, their effects on the complex behavioral and cognitive deficits relevant to schizophrenia would be markedly different. Olanzapine's efficacy in mouse models is well-documented to involve the modulation of dopamine and serotonin signaling to improve aspects of cognition and reduce psychosis-like behaviors.[1][5][6] this compound, by indiscriminately depleting monoamines, would be less likely to show such nuanced effects and may even exacerbate certain negative or cognitive symptoms, consistent with reports of it inducing depression.[1] This comparative guide, while highlighting the significant data gap for this compound, underscores the evolution of antipsychotic drug development from broad-acting agents to more targeted therapeutics. Further research on novel compounds should continue to build on the targeted receptor approach exemplified by olanzapine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fluoroethylnormemantine (FENM) shows synergistic protection in combination with a sigma-1 receptor agonist in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenfluramine/phentermine - Wikipedia [en.wikipedia.org]
- 4. Phenergan (Promethazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. 2,3,4,9-Tetrahydro-1-(phenylmethyl)-1H-pyrido(3,4-b)indole | C18H18N2 | CID 71167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Safety Operating Guide
Prudent Disposal of Fenharmane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Fenharmane, a neuroleptic compound used in research.
While specific regulations may vary, the following procedures are based on established best practices for the disposal of research chemicals. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be familiar with its chemical and physical properties. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Key Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C18H18N2 | PubChem[1] |
| Molecular Weight | 262.36 g/mol | MedKoo Biosciences[2] |
| Appearance | Solid (assumed) | N/A |
| Solubility | Soluble in undisclosed solvents | MedKoo Biosciences[2] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, should be managed through a licensed hazardous waste disposal company. The following steps outline a general procedure for preparing this compound for disposal:
-
Waste Identification and Segregation:
-
Unused or expired pure this compound should be kept in its original or a clearly labeled, sealed container.
-
Solutions containing this compound should be collected in a designated, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated materials, such as pipette tips, gloves, and bench paper, should be collected in a separate, clearly labeled solid waste container.
-
-
Waste Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Label each container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").
-
-
Storage Pending Disposal:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Storage temperature should be in a cool, dry place, as recommended for the pure compound (0 - 4°C for short term, -20°C for long term)[2].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with accurate information about the chemical and its known properties.
-
Experimental Workflow for Disposal Preparation
Caption: Logical workflow for the proper disposal of this compound.
Environmental Hazards and Regulatory Compliance
While specific environmental hazards for this compound are not well-documented, it is prudent to treat it as potentially harmful to the environment. Improper disposal can lead to contamination of soil and water. All disposal activities must comply with local, state, and federal regulations governing hazardous waste. Failure to do so can result in significant penalties and environmental damage.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a licensed professional for waste disposal.
References
Personal protective equipment for handling Fenharmane
Disclaimer: This document provides general guidance on personal protective equipment (PPE), handling, and disposal for Fenharmane based on best practices for handling neuroleptic compounds and hazardous chemicals in a research setting. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound provided by the supplier before handling this compound. The information below is intended to supplement, not replace, a substance-specific SDS.
Personal Protective Equipment (PPE)
Given that this compound is a neuroleptic compound intended for research use only, stringent adherence to safety protocols is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves meeting ASTM D6978 standard or equivalent. Change gloves every 30-60 minutes or immediately upon contamination.[1][2] | Prevents skin contact and absorption.[1] Double-gloving provides an additional barrier against potential contamination. Powder-free gloves are recommended to avoid aerosolization of the compound.[1] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles.[3] A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation.[2][3] | Protects eyes and face from accidental splashes of liquids or contact with powders.[2] |
| Protective Clothing | A disposable, polyethylene-coated polypropylene gown with a solid front and tight-fitting cuffs.[2] Long pants and closed-toe, closed-heel shoes are mandatory.[3] | Provides a barrier against skin contact. Impermeable gowns prevent the seepage of hazardous materials.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the compound as a powder or when aerosolization is possible.[4] | Minimizes the risk of inhalation, a primary route of exposure for potent compounds.[1][4] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical for ensuring safety. The following diagram outlines the procedural steps for handling this compound in a laboratory setting.
Caption: Procedural workflow for safely handling this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous.
General Disposal Guidelines:
-
Segregation: All this compound-contaminated waste, including gloves, gowns, bench paper, and cleaning materials, must be segregated from regular laboratory trash.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[5]
-
Containment: Use durable, leak-proof containers for all contaminated solid and liquid waste.[5]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department must be consulted for specific disposal protocols.[6] They will provide guidance on the proper waste streams and disposal procedures in accordance with local, state, and federal regulations.
-
Documentation: Maintain a log of all hazardous waste generated, including the quantity and date of disposal.[6]
The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.
Caption: Decision tree for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's safety officers for specific guidance.
References
- 1. pppmag.com [pppmag.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. gerpac.eu [gerpac.eu]
- 5. quora.com [quora.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
